(E)-3,4-Dimethoxycinnamic acid-13C3
説明
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特性
分子式 |
C9H8O2 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i6+1,7+1,9+1 |
InChIキー |
WBYWAXJHAXSJNI-JOCCQEFWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/[13CH]=[13CH]/[13C](=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (E)-3,4-Dimethoxycinnamic acid-13C3: Chemical Properties and Stability
This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental applications of (E)-3,4-Dimethoxycinnamic acid-13C3. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound.
Core Chemical Properties
This compound is the isotopically labeled version of (E)-3,4-Dimethoxycinnamic acid, a naturally occurring phenolic compound. The carbon-13 labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Table 1: General Chemical Properties
| Property | (E)-3,4-Dimethoxycinnamic acid (Unlabeled) | This compound |
| Molecular Formula | C₁₁H₁₂O₄ | ¹³C₃C₈H₁₂O₄ |
| Molecular Weight | 208.21 g/mol | 211.19 g/mol |
| CAS Number | 2316-26-9 | 1185241-38-6 |
| Appearance | White to light yellow powder/crystal | Solid |
| Melting Point | 181-183 °C | Not explicitly stated, but expected to be very similar to the unlabeled compound. |
Stability and Storage
Storage Recommendations:
-
Short-term: Store at 2-8°C.
-
Long-term: For extended storage, it is recommended to keep the compound at -20°C.
-
General Handling: Keep the container tightly closed in a dry and well-ventilated place. Avoid exposure to light.
Incompatibilities:
-
Strong oxidizing agents.
Solubility
The solubility of (E)-3,4-Dimethoxycinnamic acid has been determined in various organic solvents. A recent study systematically measured its solubility at different temperatures, providing valuable data for the preparation of stock solutions and experimental media.
Table 2: Solubility of (E)-3,4-Dimethoxycinnamic Acid
| Solvent | Temperature (K) | Molar Fraction (10³) |
| Methanol | 283.15 | 18.54 |
| 293.15 | 28.32 | |
| 303.15 | 42.15 | |
| 313.15 | 61.23 | |
| 323.15 | 87.31 | |
| Ethanol | 283.15 | 11.27 |
| 293.15 | 17.51 | |
| 303.15 | 26.54 | |
| 313.15 | 39.58 | |
| 323.15 | 58.12 | |
| Acetone | 283.15 | 49.33 |
| 293.15 | 69.87 | |
| 303.15 | 97.41 | |
| 313.15 | 133.52 | |
| 323.15 | 180.17 | |
| Ethyl Acetate | 283.15 | 15.82 |
| 293.15 | 23.49 | |
| 303.15 | 34.61 | |
| 313.15 | 49.87 | |
| 323.15 | 70.54 | |
| Data extracted from the Journal of Chemical & Engineering Data, 2024. |
The compound is also reported to be soluble in dichloromethane and chloroform, and soluble in hot methanol with very faint turbidity.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays. Additionally, its unlabeled counterpart has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).
Use as an Internal Standard in LC-MS/MS (General Protocol)
Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). From this, create a working solution at a concentration appropriate for spiking into samples.
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise volume of the this compound internal standard working solution.
-
Perform the extraction of the analyte and the internal standard using an appropriate method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Set up a Multiple Reaction Monitoring (MRM) method on the mass spectrometer. This will involve monitoring a specific precursor-to-product ion transition for the unlabeled analyte and a corresponding transition for the 13C3-labeled internal standard.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the unlabeled analyte spiked with the same amount of internal standard.
-
Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.
-
Use of 3,4-Dimethoxycinnamic Acid as a Matrix for MALDI-MS Imaging
The unlabeled form, 3,4-Dimethoxycinnamic acid (DMCA), has been demonstrated to be an effective matrix for the in-situ detection and imaging of low-molecular-weight compounds in biological tissues.[1] Its advantages include strong UV absorption and low interference from matrix-related ions in the lower mass range (m/z < 500).[1]
Methodology:
-
Tissue Preparation:
-
Obtain thin sections (e.g., 10-20 µm) of the biological tissue using a cryostat.
-
Mount the tissue sections onto a conductive slide suitable for MALDI-MSI (e.g., indium tin oxide-coated glass slides).
-
-
Matrix Preparation:
-
Prepare a saturated solution of 3,4-Dimethoxycinnamic acid in a solvent mixture appropriate for the analytes of interest (e.g., a mixture of acetonitrile and water with a small percentage of trifluoroacetic acid).
-
-
Matrix Application:
-
Apply the matrix solution evenly over the tissue section. An automated spraying device is recommended for a homogenous crystal layer.
-
-
MALDI-MSI Analysis:
-
Load the slide into the MALDI-MS instrument.
-
Acquire mass spectra across a defined raster of the tissue section.
-
-
Data Analysis:
-
Use specialized imaging software to generate ion-density maps for specific m/z values, visualizing the spatial distribution of different low-molecular-weight compounds within the tissue.
-
Biological Activity and Signaling Pathways
(E)-3,4-Dimethoxycinnamic acid and its derivatives exhibit notable antioxidant and anti-inflammatory properties. These effects are likely mediated through the modulation of key cellular signaling pathways, such as the Nrf2 and NF-κB pathways.
Antioxidant Activity via the Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. Cinnamic acid derivatives are known to activate this protective pathway.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Cinnamic acid derivatives have been shown to suppress the activation of NF-κB.
References
An In-depth Technical Guide to the Synthesis and Purification of (E)-3,4-Dimethoxycinnamic acid-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (E)-3,4-Dimethoxycinnamic acid-13C3, an isotopically labeled compound of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic research. The inclusion of three Carbon-13 atoms in the acrylic acid backbone allows for precise tracking and quantification of the molecule and its metabolites in biological systems.
Stable isotope labeling is a powerful technique in drug development, enabling researchers to trace the metabolic fate of compounds, elucidate drug-receptor interactions, and optimize pharmacokinetic properties.[1] The use of non-radioactive, stable isotopes like 13C offers a significant safety advantage, making them ideal for use in clinical trials and studies involving vulnerable populations.[2]
This guide details the synthetic protocol, purification methods, and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved via a Knoevenagel-Doebner condensation reaction. This classic method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, in this case, veratraldehyde and 13C-labeled malonic acid, respectively. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.
Synthetic Pathway
The overall synthetic scheme is presented below. The three Carbon-13 atoms are incorporated through the use of malonic acid-1,2,3-13C3.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established Knoevenagel-Doebner condensation procedures for the synthesis of cinnamic acid derivatives.[3]
Materials:
-
Veratraldehyde (3,4-Dimethoxybenzaldehyde)
-
Malonic acid-1,2,3-13C3
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chloroform
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratraldehyde (1.0 eq) and malonic acid-1,2,3-13C3 (1.2 eq) in pyridine (3-5 mL per gram of veratraldehyde).
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold 2M HCl. This will protonate the carboxylate and cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of cinnamic acid derivatives via the Knoevenagel-Doebner condensation. Yields for the isotopically labeled synthesis are expected to be in a similar range.
| Parameter | Value | Reference |
| Reactant Molar Ratio | Veratraldehyde : Malonic Acid-13C3 (1 : 1.2) | Adapted from[3] |
| Typical Yield | 60-85% | [4] |
| Purity (after purification) | >98% | General expectation |
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and catalysts. The two primary methods for purifying cinnamic acid derivatives are recrystallization and column chromatography.
Purification Workflow
The general workflow for the purification of this compound is outlined below.
Caption: Purification workflow for this compound.
Experimental Protocols
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot chloroform.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
13C NMR Spectroscopy
The 13C NMR spectrum will be the most informative for confirming the incorporation of the Carbon-13 labels. The chemical shifts of the three labeled carbons in the acrylic acid moiety will be significantly enhanced.
Expected 13C NMR Chemical Shifts:
The following table provides the reported 13C NMR chemical shifts for unlabeled (E)-3,4-Dimethoxycinnamic acid and the expected shifts for the 13C-labeled carbons.
| Carbon Atom | Unlabeled (ppm)[5] | 13C3-Labeled (Expected) |
| C=O (Carboxyl) | ~172 | Prominent Signal |
| Cα (to COOH) | ~118 | Prominent Signal |
| Cβ (to Ar) | ~145 | Prominent Signal |
| Aromatic C1 | ~127 | Unchanged |
| Aromatic C2 | ~111 | Unchanged |
| Aromatic C3 (OMe) | ~149 | Unchanged |
| Aromatic C4 (OMe) | ~151 | Unchanged |
| Aromatic C5 | ~110 | Unchanged |
| Aromatic C6 | ~123 | Unchanged |
| OMe (at C3) | ~56 | Unchanged |
| OMe (at C4) | ~56 | Unchanged |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the labeled compound. The molecular weight of (E)-3,4-Dimethoxycinnamic acid is 208.21 g/mol . The 13C3-labeled analogue will have a molecular weight of approximately 211.21 g/mol , showing a +3 mass shift.
Biological Context: Relevant Signaling Pathways
(E)-3,4-Dimethoxycinnamic acid has been shown to modulate several key signaling pathways involved in inflammation and fibrosis. Understanding these interactions is crucial for its application in drug development. A recent study has implicated its role in modulating caveolin-1-dependent activation of NF-κB, TGF-β1/Smad3, and ERK1/2 signaling pathways in the context of pulmonary fibrosis.
Caption: Modulation of key signaling pathways by (E)-3,4-Dimethoxycinnamic acid.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 5. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to the Isotopic Purity Assessment of ¹³C Labeled Cinnamic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core analytical methodologies used to assess the isotopic purity and enrichment of Carbon-13 (¹³C) labeled cinnamic acid derivatives. Accurate determination of isotopic purity is critical for applications ranging from metabolic flux analysis and pharmacokinetic studies to serving as internal standards in quantitative mass spectrometry. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), each offering unique advantages in the characterization of these labeled compounds.
Core Analytical Techniques
The assessment of ¹³C isotopic purity predominantly relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative ¹³C-NMR (qNMR), is a premier method for determining the position and percentage of ¹³C incorporation within a molecule.[1][2] It can distinguish between different isotopomers (molecules with the same number of isotopic atoms but at different positions) and provides a direct, non-destructive measurement of isotopic enrichment at specific atomic sites.[3] The sensitivity of NMR can be a limitation, often requiring higher sample concentrations compared to MS.[]
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z), making it exceptionally sensitive for detecting the mass shift caused by ¹³C incorporation.[5] Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are state-of-the-art for analyzing volatile and non-volatile compounds, respectively.[6] High-resolution mass spectrometry (HRMS), especially Time-of-Flight (TOF) analyzers, provides the mass accuracy needed to resolve different isotopologues and accurately quantify their relative abundances.[7][8]
Experimental Protocols
Detailed and standardized protocols are essential for achieving accurate and reproducible results.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol is adapted for determining bulk and position-specific ¹³C enrichment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1000 g of the ¹³C-labeled cinnamic acid derivative and dissolve it in a suitable deuterated solvent (e.g., Acetone-d6).[9]
-
Add a precisely weighed internal standard (e.g., 0.0100 g of CH₃¹³COONa) for quantification.[9]
-
Introduce a relaxation agent (e.g., 0.0050 g of Chromium (III) acetylacetonate, Cr(acac)₃) to ensure full relaxation of the ¹³C nuclei between scans, which is crucial for accurate quantification.[9]
-
Transfer the final solution to a high-precision NMR tube (e.g., 10 mm outer diameter).[9]
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Acquire quantitative ¹³C spectra using an inverse-gated decoupling pulse sequence. This sequence decouples protons to collapse multiplets into single peaks for better sensitivity and integration accuracy, while suppressing the Nuclear Overhauser Effect (NOE) which can perturb signal intensities.
-
Set a long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the carbon nuclei being measured) to allow for complete magnetization recovery.
-
Collect a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signals corresponding to each carbon in the cinnamic acid derivative.
-
The isotopic purity (enrichment percentage) for a specific carbon position is calculated by comparing the integral of the ¹³C-enriched signal to the sum of the integrals of the enriched and non-enriched signals (or relative to the internal standard).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for determining the distribution of isotopologues.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the ¹³C-labeled cinnamic acid derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a working solution at a concentration appropriate for the mass spectrometer's sensitivity (typically in the µg/mL to ng/mL range).
-
Analyze the sample using an optimized UHPLC/MS method to chromatographically separate the analyte of interest from any impurities.[8]
-
-
LC-MS Data Acquisition:
-
Liquid Chromatography: Employ a suitable C18 column for reversed-phase chromatography. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.[10]
-
Acquire data in full scan mode over a relevant m/z range to detect the unlabeled compound (M+0) and all its ¹³C-labeled isotopologues (M+1, M+2, etc.).
-
Use electrospray ionization (ESI) in negative ion mode, as cinnamic acids readily form [M-H]⁻ ions.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for each expected isotopologue.
-
Integrate the peak area for each isotopologue.
-
Correct the measured peak intensities for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O from the unlabeled compound, as these contribute to the M+1 and M+2 signals.[7]
-
The isotopic purity is determined from the ratio of the corrected intensity of the desired ¹³C-labeled isotopologue to the sum of intensities of all isotopologues.[7]
-
Data Presentation
Quantitative data should be summarized for clarity and direct comparison.
Table 1: Isotopic Purity Data for a Hypothetical [¹³C₉]-Cinnamic Acid Sample
| Analysis Method | Parameter Measured | Result | Uncertainty |
| Quantitative ¹³C NMR | Average ¹³C Enrichment | 98.5% | ± 0.5% |
| High-Resolution MS | M+9 Isotopologue Abundance | 98.2% | ± 0.3% |
| M+8 Isotopologue Abundance | 1.3% | ± 0.2% | |
| M+0 (Unlabeled) Abundance | <0.1% | - |
Table 2: Comparative δ¹³C Values for (E)-Methyl Cinnamate from Different Origins
Data adapted from Fink et al. (2004). δ¹³C values are reported in per mille (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.[11][12]
| Sample Origin | Synthesis Method | δ¹³C (‰) |
| Synthetic Commercial Sample 1 | - | -29.5 |
| Synthetic Commercial Sample 2 | - | -31.4 |
| Self-Synthesized (Natural Educts) | Acid Catalysis | -25.6 |
| Self-Synthesized (Natural Educts) | Candida antarctica Catalysis | -30.1 |
| Basil Extract | Natural | -28.9 |
Visualization of Workflows
Visual diagrams help clarify complex analytical processes.
Caption: Workflow for isotopic purity assessment using quantitative NMR.
Caption: Workflow for isotopic purity assessment using LC-MS.
Caption: Logical flow from raw analytical data to final purity determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of 2H/1H and 13C/12C isotope ratios of (E)-methyl cinnamate from different sources using isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Natural Abundance Correction for (E)-3,4-Dimethoxycinnamic acid-13C3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for correcting the natural abundance of stable isotopes in mass spectrometry data, with a specific focus on the use of (E)-3,4-Dimethoxycinnamic acid-13C3 as an internal standard. Accurate quantification of isotopically labeled compounds is critical in various research and development applications, including metabolic flux analysis, pharmacokinetic studies, and quantitative proteomics.[1][2]
Core Principles of Natural Isotope Abundance
Many elements exist in nature as a mixture of stable isotopes. Carbon, for instance, is predominantly ¹²C, but approximately 1.1% of it is the heavier isotope ¹³C.[1][3] In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to a molecule's isotopic distribution.[3] When using a ¹³C-labeled compound like this compound, it is crucial to distinguish between the intentionally introduced ¹³C labels and the ¹³C atoms that are present due to natural abundance.[1][3] Failure to correct for this natural abundance can lead to inaccurate quantification and misinterpretation of experimental results.[3]
The chemical formula for (E)-3,4-Dimethoxycinnamic acid is C₁₁H₁₂O₄.[4][5] The "-¹³C₃" designation indicates that three of the eleven carbon atoms have been intentionally replaced with the ¹³C isotope for use as an internal standard or tracer.
Data Presentation: Quantitative Summary
Clear and structured data is essential for the interpretation of mass spectrometry results. The following tables summarize key quantitative data related to natural isotope abundance and its effect on mass isotopologue distributions (MIDs).
Table 1: Natural Abundance of Relevant Stable Isotopes
This table presents the natural abundances of stable isotopes for elements present in (E)-3,4-Dimethoxycinnamic acid and commonly encountered in biological samples.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 |
Source: Data compiled from various established sources.
Table 2: Theoretical Mass Isotopologue Distribution (MID) of Unlabeled (E)-3,4-Dimethoxycinnamic Acid (C₁₁H₁₂O₄)
This table shows the calculated theoretical distribution of mass isotopologues for the unlabeled molecule due to the natural abundance of all constituent isotopes.
| Mass Isotopologue | Relative Abundance (%) | Primary Contribution |
| M+0 (Monoisotopic) | 100.00 | ¹²C₁₁, ¹H₁₂, ¹⁶O₄ |
| M+1 | 12.16 | One ¹³C |
| M+2 | 0.81 | Two ¹³C or one ¹⁸O |
| M+3 | 0.04 | Three ¹³C or one ¹³C and one ¹⁸O |
Note: These values are calculated based on the natural abundances in Table 1 and represent the expected pattern for the unlabeled compound.
Table 3: Hypothetical Measured vs. Corrected MID for this compound
This table illustrates the importance of natural abundance correction. The "Measured" column represents raw data, while the "Corrected" column shows the true distribution of the ¹³C₃-labeled species after accounting for naturally occurring isotopes.
| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| M+0 | 0.5 | 0.0 |
| M+1 | 2.0 | 0.0 |
| M+2 | 5.5 | 0.0 |
| M+3 (Target) | 100.0 | 100.0 |
| M+4 | 11.0 | 8.8 |
| M+5 | 0.7 | 0.3 |
Note: This is a hypothetical example demonstrating how natural abundance contributes to signals at M+4 and M+5 for a pure M+3 labeled compound.
Experimental and Computational Protocols
Accurate natural abundance correction requires both robust experimental procedures and appropriate computational algorithms.
Experimental Workflow
The general workflow for a typical stable isotope labeling experiment involves several key steps from sample preparation to data analysis.[1]
Caption: General workflow for a ¹³C isotope labeling experiment.
Protocol 1: LC-MS/MS Analysis
-
Sample Preparation: Prepare a calibration curve using known concentrations of unlabeled (E)-3,4-Dimethoxycinnamic acid. Spike all samples and standards with a fixed concentration of this compound to serve as an internal standard.
-
Chromatography: Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to resolve the analyte from matrix interferences.
-
Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., negative electrospray ionization).
-
Data Acquisition: Acquire data in full scan mode to observe the full isotopic distribution, or in selected reaction monitoring (SRM) mode for targeted quantification, ensuring that the transitions for both the labeled and unlabeled species are monitored.
Protocol 2: Natural Abundance Correction using the Matrix Method
The matrix-based correction method is a common and robust approach to remove contributions from natural isotope abundance.[3] The fundamental relationship is expressed as:
Mmeasured = C * Mcorrected
Where:
-
Mmeasured is the vector of observed mass isotopomer intensities.
-
C is the correction matrix, which contains the probabilities of natural isotope distributions.
-
Mcorrected is the vector of the true, corrected mass isotopomer intensities.
To find the corrected intensities, the equation is rearranged:
Mcorrected = C ⁻¹ * Mmeasured
Where C ⁻¹ is the inverse of the correction matrix.
Caption: Logical flow of the matrix-based correction method.
Correction Steps:
-
Determine Elemental Composition: The precise elemental formula of the analyte ion being measured is required (e.g., for [M-H]⁻ of C₁₁H₁₂O₄, the formula is C₁₁H₁₁O₄).
-
Construct the Correction Matrix (C): The matrix is constructed based on the probabilities of the natural abundances of the isotopes for each element in the molecule. The size of the matrix depends on the number of atoms of the element being traced.
-
Measure Isotopologue Distribution: Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) from the mass spectrometry data.
-
Calculate Corrected Distribution: Apply the inverse of the correction matrix to the measured distribution vector to obtain the corrected values. Various software packages and tools, such as IsoCor, AccuCor2, and PICor, can perform this calculation automatically.[6][7]
Conclusion
The correction for natural isotopic abundance is a non-negotiable step in stable isotope labeling experiments to ensure data accuracy.[1][6] For researchers utilizing this compound, a thorough understanding of the principles and the application of robust correction algorithms are paramount for achieving reliable and reproducible quantitative results. The methodologies and data presented in this guide provide a framework for implementing accurate natural abundance correction in your research and development workflows.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]
- 5. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Guide: (E)-3,4-Dimethoxycinnamic acid-13C3 for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of (E)-3,4-Dimethoxycinnamic acid-13C3, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details available suppliers, quality specifications, experimental protocols, and relevant biological pathways.
Introduction
(E)-3,4-Dimethoxycinnamic acid, a derivative of cinnamic acid found in natural sources like coffee beans, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The stable isotope-labeled variant, this compound, in which three carbon atoms in the cinnamic acid backbone are replaced with the heavy isotope ¹³C, serves as a powerful tool for researchers. Its primary application lies in metabolic flux analysis (MFA) and as an internal standard in quantitative mass spectrometry-based assays, enabling precise tracking and quantification of the compound and its metabolites within biological systems.
Suppliers and Quality Specifications
Several reputable suppliers offer this compound. While specific batch data may vary, the following tables summarize the general quality specifications provided by key suppliers. For precise quantitative data, such as isotopic and chemical purity, it is imperative to consult the Certificate of Analysis (CoA) provided with the product.
Table 1: General Product Information
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | TRC-D460667 | 1185241-38-6 | ¹³C₃C₈H₁₂O₄ | 211.19 |
| Santa Cruz Biotechnology | sc-224533 | 1185241-38-6 | C₈(¹³C)₃H₁₂O₄ | 211.19 |
| Clearsynth | CS-T-90615 | 1185241-38-6 | Not Available | Not Available |
Table 2: Quality Specifications
| Specification | LGC Standards | Santa Cruz Biotechnology | Clearsynth |
| Appearance | Not specified | Solid | Not specified |
| Chemical Purity | Not specified on website; refer to CoA | Not specified on website; refer to CoA | Not specified on website; refer to CoA |
| Isotopic Purity | Not specified on website; refer to CoA | Not specified on website; refer to CoA | Not specified on website; refer to CoA |
| Storage Condition | +4°C | Not specified | Refrigerator |
| Solubility | Not specified | Not specified | Chloroform, DMSO, Ethyl Acetate |
Note: The information in the tables is based on publicly available data from supplier websites and may not be exhaustive. Researchers should always request and consult the lot-specific Certificate of Analysis for detailed and accurate quality specifications.
Experimental Protocols
The primary application of this compound is in stable isotope tracing studies to elucidate metabolic pathways and quantify metabolite flux. Below is a representative experimental workflow for a cell-based metabolic flux analysis study using LC-MS.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.
-
Medium Exchange: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
-
Labeling: Add pre-warmed culture medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.
-
Incubation: Incubate the cells for a predetermined time course. Time points should be selected to capture the kinetics of uptake and metabolism.
Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Inject the samples onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of the parent compound and its downstream metabolites.
-
Data Analysis: Process the raw data to identify and quantify the mass isotopologues of interest. The fractional abundance of each isotopologue is used to determine the extent of ¹³C incorporation and to calculate metabolic fluxes.
Signaling Pathways
The non-labeled form of (E)-3,4-Dimethoxycinnamic acid has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily related to oxidative stress and inflammation. Understanding these pathways is crucial for interpreting the results of metabolic studies and for elucidating the compound's mechanism of action.
ROS-Mediated MAPK Signaling Pathway
Reactive oxygen species (ROS) are key signaling molecules that can activate various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. (E)-3,4-Dimethoxycinnamic acid has been observed to influence this pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. The diagram below illustrates the general mechanism.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative damage. Some studies suggest that cinnamic acid derivatives can activate the Nrf2 pathway, leading to an enhanced antioxidant response.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, drug metabolism, and systems biology. Its use in stable isotope tracing studies provides unparalleled insights into the metabolic fate of this bioactive compound. This guide offers a foundational understanding of its procurement, quality assessment, and application. For optimal results, researchers are encouraged to consult supplier-specific documentation and tailor the provided protocols to their specific experimental needs.
The Cornerstone of Quantitative Metabolomics: An In-depth Technical Guide to 13C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This technical guide delves into the core principles and applications of 13C-labeled internal standards (IS), a gold-standard methodology for achieving reliable and robust quantitative data. This document provides an in-depth overview of the rationale, experimental protocols, data analysis workflows, and key applications of 13C-labeled IS in metabolomics, with a focus on liquid chromatography-mass spectrometry (LC-MS) based approaches.
The Imperative for Internal Standards in Metabolomics
Metabolomic analyses are susceptible to various sources of analytical variation that can compromise data quality and interpretation. These variations can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Internal standards are compounds added to a sample at a known concentration to correct for this variability.[1]
Key Challenges Addressed by 13C-Labeled Internal Standards:
-
Matrix Effects: The co-eluting endogenous components of a biological matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[2]
-
Extraction Efficiency: Inconsistent recovery of metabolites during sample extraction can introduce significant errors.
-
Instrumental Drift: Fluctuations in instrument performance over time, such as changes in detector response or injection volume, can affect data reproducibility.[1]
Stable isotope-labeled internal standards, particularly those uniformly labeled with Carbon-13 (¹³C), are considered the most effective tools to mitigate these challenges.[1][3] Due to their identical physicochemical properties to their unlabeled (¹²C) counterparts, ¹³C-labeled standards co-elute during chromatography and experience the same matrix effects and ionization efficiencies.[2] This allows for accurate normalization of the analytical signal, leading to more precise and reliable quantification.
The Power of Uniform 13C-Labeling
Uniformly ¹³C-labeled (U-¹³C) internal standards, where all carbon atoms in the molecule are replaced with the ¹³C isotope, offer distinct advantages. The mass shift between the labeled and unlabeled metabolite is maximized, minimizing the risk of isotopic overlap and ensuring clear differentiation in the mass spectrometer.
A particularly powerful and cost-effective approach is the use of U-¹³C labeled cell extracts, such as those derived from yeast (e.g., Pichia pastoris or Saccharomyces cerevisiae) grown on a ¹³C-labeled carbon source.[2][4] These extracts provide a complex mixture of hundreds of biologically relevant ¹³C-labeled metabolites, spanning various metabolic classes and pathways.[2] This allows for the simultaneous internal standardization of a wide range of endogenous metabolites in a single analysis.
Experimental Workflow: From Sample to Data
The successful implementation of ¹³C-labeled internal standards hinges on a well-designed and executed experimental workflow. The following diagram illustrates a typical workflow for a targeted metabolomics study using a U-¹³C labeled yeast extract as an internal standard.
Detailed Experimental Protocols
This protocol details the preparation of human plasma samples for the quantification of amino acids using a U-¹³C labeled yeast extract as an internal standard.
Materials:
-
Human plasma collected in EDTA or heparin tubes.
-
U-¹³C labeled yeast extract solution (reconstituted according to the manufacturer's instructions).
-
Methanol (LC-MS grade), pre-chilled to -20°C.
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C.
-
Water (LC-MS grade).
-
Microcentrifuge tubes (1.5 mL).
-
Centrifuge capable of reaching 14,000 x g at 4°C.
-
Vortex mixer.
Protocol:
-
Thawing: Thaw frozen plasma samples on ice to prevent metabolite degradation.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, combine 50 µL of plasma with 10 µL of the reconstituted U-¹³C labeled yeast extract solution. Vortex briefly to mix. It is critical to add the internal standard at the earliest stage to account for variability in all subsequent steps.
-
Protein Precipitation: Add 200 µL of cold (-20°C) methanol to the plasma-IS mixture. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new 1.5 mL microcentrifuge tube without disturbing the protein pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solution appropriate for the LC-MS analysis (e.g., 50:50 acetonitrile:water for HILIC). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final supernatant to LC-MS autosampler vials for analysis.
The following provides example parameters for a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) for the analysis of polar metabolites like amino acids.
LC Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Note: Specific SRM transitions for each ¹²C-analyte and its corresponding ¹³C-labeled internal standard must be optimized.
Data Analysis and Quantification
The primary output of the LC-MS/MS analysis is a chromatogram showing the signal intensity of the target analytes and their ¹³C-labeled internal standards over time. The data analysis workflow involves several key steps.
References
- 1. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]
- 4. resource.aminer.org [resource.aminer.org]
A Technical Guide to 3,4-Dimethoxycinnamic Acid: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 3,4-Dimethoxycinnamic acid, a cinnamic acid derivative with significant potential in various scientific fields. This document includes a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biological signaling pathway.
Core Physical and Chemical Properties
3,4-Dimethoxycinnamic acid, also known as Caffeic acid dimethyl ether, is a solid, crystalline compound.[1][2][3] Its chemical structure consists of a benzene ring substituted with two methoxy groups and a propenoic acid side chain.[4] The predominantly trans isomer is the most common form.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 3,4-Dimethoxycinnamic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Melting Point | 180 - 184 °C | [1][2][3][5] |
| Boiling Point | 367.4 °C at 760 mmHg | [3] |
| Density | 1.203 g/cm³ | [3] |
| pKa | 4.53 ± 0.10 (Predicted) | [4] |
| Flash Point | 144 °C | [3] |
| Purity | ≥ 99% | [2] |
| XLogP3 | 1.8 | [1] |
| Enthalpy of Sublimation (ΔsubH°) | 149.90 ± 0.80 kJ/mol | [6] |
| Enthalpy of Fusion (ΔfusH°) | 25.77 kJ/mol (Joback Calculated) | [6] |
Experimental Protocols
Synthesis of 3,4-Dimethoxycinnamic Acid
A general method for the synthesis of 3,4-Dimethoxycinnamic acid is the Knoevenagel-Doebner condensation.[7]
Materials:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Malonic acid
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chloroform
-
Hexane
-
Ice water
Procedure:
-
In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in dimethylformamide.[4][7]
-
Stir the reaction mixture at 100-110°C for 60-90 minutes.[4][7]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[4][7]
-
Upon completion, slowly pour the reaction mixture into ice water.[4][7]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4][7]
-
Filter the solution and concentrate it under reduced pressure.[4][7]
-
Purify the crude product by recrystallization from a chloroform/hexane solvent mixture to yield 3,4-Dimethoxycinnamic acid.[4][7]
Determination of Melting Point
The melting point of 3,4-Dimethoxycinnamic acid can be determined using a standard melting point apparatus.[8][9][10]
Materials:
-
3,4-Dimethoxycinnamic acid sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the 3,4-Dimethoxycinnamic acid sample is a fine powder. If necessary, pulverize the sample using a spatula or a mortar and pestle.[11][12]
-
Load a small amount of the powdered sample into a capillary tube by tapping the open end into the powder. The packed sample should be 1-2 mm high.[10][12]
-
Place the capillary tube into the heating block of the melting point apparatus.[8]
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 181-183°C).
-
Then, decrease the heating rate to approximately 1-2°C per minute to ensure an accurate reading.[8]
-
Observe the sample through the magnifying lens.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).[9]
-
Record the temperature at which the entire sample has turned into a liquid (the end of melting). This range is the melting point.[9]
-
For accuracy, repeat the determination with a fresh sample in a new capillary tube.[12]
Determination of Solubility
The "shake flask" method is a recommended approach for determining the equilibrium solubility of 3,4-Dimethoxycinnamic acid.[13] A recent study measured its solubility in 12 different pure solvents.[14]
Materials:
-
3,4-Dimethoxycinnamic acid
-
Selected solvent (e.g., methanol, ethanol, acetone, ethyl acetate)[14]
-
Vials with screw caps
-
Mechanical shaker or agitator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Validated analytical method for concentration measurement (e.g., HPLC, UV-Vis spectroscopy)
-
Constant temperature bath (set to 37 ± 1 °C for physiological relevance)[13]
Procedure:
-
Add an excess amount of solid 3,4-Dimethoxycinnamic acid to a vial containing a known volume of the chosen solvent.[13]
-
Seal the vial and place it in a mechanical shaker within a constant temperature bath.[13]
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-72 hours).[13]
-
Periodically, take samples from the vial. To do this, stop the agitation and allow the excess solid to settle.[13]
-
Separate the undissolved solid from the solution by centrifugation or filtration.[13]
-
Immediately dilute the supernatant or filtrate to prevent precipitation.[13]
-
Analyze the concentration of 3,4-Dimethoxycinnamic acid in the diluted solution using a validated analytical method.[13]
-
Continue taking and analyzing samples at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration remains constant, indicating that equilibrium has been reached.[13]
Biological Activity and Signaling Pathways
3,4-Dimethoxycinnamic acid has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][15] It has also been investigated for its neuroprotective effects and its potential in preventing the amyloid transformation of alpha-synuclein, which is relevant to Parkinson's disease research.[16][17]
One notable bioactivity is its anti-apoptotic effect on L-02 cells, which is mediated through the Reactive Oxygen Species (ROS) signaling pathway.[3]
Below is a diagram illustrating the proposed mechanism of the anti-apoptotic effect of 3,4-Dimethoxycinnamic acid.
Caption: Anti-apoptotic mechanism of 3,4-Dimethoxycinnamic Acid via ROS inhibition.
Spectral Information
Spectral data is crucial for the identification and characterization of 3,4-Dimethoxycinnamic acid. Various spectroscopic techniques have been employed to analyze this compound.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for 3,4-Dimethoxycinnamic acid.[18][19]
-
IR Spectroscopy: Infrared (IR) spectra have been recorded to identify the functional groups present in the molecule.[20][21]
-
Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound.[20]
-
UV-Vis Spectroscopy: UV-Visible spectra are also available for this compound.[20]
This technical guide provides a foundational understanding of 3,4-Dimethoxycinnamic acid for researchers and professionals in drug development and related scientific disciplines. The compiled data and detailed protocols offer a practical resource for further investigation and application of this versatile compound.
References
- 1. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. 3,4-Dimethoxycinnamic acid CAS#: 2316-26-9 [chemicalbook.com]
- 5. 3,4-Dimethoxycinnamic acid, 99%, predominantly trans isomer 25 g | Contact Us [thermofisher.com]
- 6. 3,4-Dimethoxycinnamic acid (CAS 2316-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. studylib.net [studylib.net]
- 12. davjalandhar.com [davjalandhar.com]
- 13. who.int [who.int]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 1H NMR spectrum [chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 21. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
In-Depth Technical Guide to the Biological Activities of 3,4-Dimethoxycinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound found in various plants, including coffee beans, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] These compounds possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making them promising candidates for the development of novel therapeutic agents.[3][4][5][6] This technical guide provides a comprehensive overview of the biological activities of DMCA derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
The biological efficacy of 3,4-dimethoxycinnamic acid derivatives is intrinsically linked to their chemical structure, with various ester and amide modifications significantly influencing their potency. The following sections and tables summarize the key biological activities and the available quantitative data for different DMCA derivatives.
Antioxidant Activity
DMCA derivatives have demonstrated considerable antioxidant capacity, primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[5][7]
Table 1: Antioxidant Activity of 3,4-Dimethoxycinnamic Acid Derivatives
| Derivative | Assay | IC50 (µM) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Inhibition of Lipid Peroxidation | >1000 | [1] |
| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Inhibition of Lipid Peroxidation | 143 | [1] |
Anti-inflammatory Activity
Several derivatives of 3,4-dimethoxycinnamic acid have been shown to possess significant anti-inflammatory properties, with the carrageenan-induced paw edema model being a common in vivo assay for their evaluation.[7][8] Tertiary amide derivatives, in particular, have shown notable activity.[9]
Table 2: Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives
| Derivative | Assay | Inhibition (%) | Dose | Reference |
| Dimethyl amide derivative | Carrageenan-induced hind paw edema | Active | Not Specified | [8] |
| Diethyl amide derivative | Carrageenan-induced hind paw edema | Active | Not Specified | [8] |
| Morpholine amide derivative | Carrageenan-induced hind paw edema | Active | Not Specified | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Carrageenan-induced rat paw edema | 43 | 150 µmol/kg | [7] |
| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Carrageenan-induced rat paw edema | 21 | 150 µmol/kg | [7] |
Anticancer Activity
The anticancer potential of DMCA derivatives has been investigated against various cancer cell lines, with lung adenocarcinoma (A549) being a notable target.[10][11] The antiproliferative effects are often evaluated using the MTT assay.
Table 3: Anticancer Activity of 3,4-Dimethoxycinnamic Acid Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Dihydroartemisinin-3,4,5-trimethoxycinnamic acid hybrid (Ester S5) | A549 | 0.50 | |
| Fumagillin analogue with TMCA (Ester S10) | EL-4 | 0.15 µg/mL | [12] |
| Phenylcinnamides with TMCA (Amide S19) | HeLa | 38.9 | [12] |
| Methyl-substituted amide derivative | A-549 | 10.36 | |
| Coumarin-cinnamic acid hybrid (Compound 4) | A549 | 9.34 | [13] |
Neuroprotective Activity
DMCA and its derivatives have shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases.[14] In vitro studies using the human neuroblastoma SH-SY5Y cell line are commonly employed to assess these effects.[14]
Table 4: Neuroprotective Activity of 3,4-Dimethoxycinnamic Acid
| Compound | Cell Line | Effect | Concentration | Reference |
| 3,4-Dimethoxycinnamic acid | SH-SY5Y | Reduced prion protein oligomer formation by 30-40% and increased cell viability | Not Specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to evaluate the biological activities of 3,4-dimethoxycinnamic acid derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. This is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The 3,4-dimethoxycinnamic acid derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: An aliquot of each sample dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[3][8]
-
Compound Administration: The test compounds (3,4-dimethoxycinnamic acid derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before the induction of inflammation.[8] A control group receives only the vehicle.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.[3][8]
-
Measurement of Paw Volume: The volume of the paw is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: (V_control - V_treated) / V_control * 100, where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
Anticancer Activity: MTT Assay on A549 Cells
-
Cell Culture: Human lung adenocarcinoma A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.[15]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the 3,4-dimethoxycinnamic acid derivatives for a specific duration (e.g., 24 or 48 hours).[15]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.[15]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Neuroprotective Activity: Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and conditions. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease, or hydrogen peroxide (H2O2) to induce oxidative stress.[16][17]
-
Compound Treatment: The cells are pre-treated with various concentrations of the 3,4-dimethoxycinnamic acid derivatives for a certain period before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the toxin-only treated cells indicates a neuroprotective effect.
-
Additional Assays: Other parameters such as intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and apoptosis markers can also be measured to further elucidate the mechanism of neuroprotection.[16]
Signaling Pathways
The biological activities of 3,4-dimethoxycinnamic acid derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[18] Aberrant activation of this pathway is often associated with cancer. Some methoxylated cinnamic acid esters have been shown to exert their antitumor effects by modulating the MAPK/ERK pathway.[18]
Caption: MAPK/ERK Signaling Pathway Modulation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[19] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The anti-inflammatory effects of many natural compounds, including derivatives of cinnamic acid, are attributed to their ability to inhibit the NF-κB signaling cascade.[20]
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
3,4-Dimethoxycinnamic acid and its derivatives represent a versatile class of compounds with a wide array of promising biological activities. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by growing in vitro and in vivo evidence, highlight their potential as lead compounds for the development of new pharmaceuticals. The modulation of key signaling pathways such as MAPK/ERK and NF-κB appears to be a central mechanism underlying their therapeutic effects. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a foundational resource for researchers and professionals in the field to build upon in their quest for novel and effective therapeutic agents.
References
- 1. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality [mdpi.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [mdpi.com]
- 15. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (E)-3,4-Dimethoxycinnamic Acid
For Immediate Release
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of (E)-3,4-Dimethoxycinnamic acid, a compound of interest in various scientific and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and a visual representation of the fragmentation pathway to aid in the identification and characterization of this molecule.
(E)-3,4-Dimethoxycinnamic acid, also known as dimethylcaffeic acid, is a derivative of cinnamic acid with a molecular weight of 208.21 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a propenoic acid linker, and a dimethoxy-substituted phenyl ring, gives rise to a characteristic fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification in complex matrices.
Quantitative Fragmentation Analysis
The mass spectrum of (E)-3,4-Dimethoxycinnamic acid exhibits a series of characteristic fragment ions. The relative abundance of these ions can vary depending on the ionization technique and analytical conditions. The following table summarizes the key fragment ions observed in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity | Relative Intensity (%) |
| GC-EI-MS | 208 [M]⁺• | 208 | Molecular Ion [C₁₁H₁₂O₄]⁺• | 99.99 |
| 193 | [M - CH₃]⁺ | 16.60 | ||
| 209 | [M+H]⁺ (from source) | 12.10 | ||
| 91 | [C₇H₇]⁺ | 6.10 | ||
| LC-ESI-QTOF-MS/MS | 209 [M+H]⁺ | 193.0292 | [M+H - H₂O]⁺ | 99.9 |
| 191.0576 | [M+H - H₂O - H₂]⁺ or [M+H - 2H₂O]⁺• | 50.7 | ||
| 135.0377 | [M+H - H₂O - CO - CH₃]⁺ | 22.4 | ||
| 99.5331 | Further fragmentation | 49.6 |
Data synthesized from PubChem and MassBank databases.[1][3]
Proposed Fragmentation Pathway
The fragmentation of (E)-3,4-Dimethoxycinnamic acid is primarily driven by cleavages related to the carboxylic acid and methoxy functional groups. Under electron ionization, the molecular ion is readily observed. Key fragmentation steps include the loss of a methyl radical (•CH₃) from one of the methoxy groups and the loss of the entire carboxylic acid group.
In electrospray ionization, the protonated molecule [M+H]⁺ is the precursor ion. Collision-induced dissociation (CID) typically initiates the loss of a water molecule (H₂O), followed by further fragmentation. The study of substituted cinnamic acids indicates that intramolecular aromatic substitution reactions can also play a role in the fragmentation process.[4]
Experimental Protocols
The following provides a representative experimental protocol for the analysis of (E)-3,4-Dimethoxycinnamic acid by mass spectrometry.
Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS)
-
Instrumentation : A Waters UPLC Q-Tof Premier or similar high-resolution mass spectrometer.[3]
-
Ionization Mode : Positive Electrospray Ionization (ESI).[3]
-
Capillary Voltage : 3.0 kV.[3]
-
Sampling Cone Voltage : 23.0 V.[3]
-
Source Temperature : 120 °C.[3]
-
Desolvation Temperature : 400 °C.[3]
-
Desolvation Gas Flow : 600.0 L/Hr.[3]
-
Collision Energy : A ramp of 5-60 V for MS/MS experiments.[3]
-
Collision Gas : Argon.
-
Chromatographic Separation : A C18 reversed-phase column with a gradient elution using mobile phases of acetonitrile (0.1% formic acid) and water (0.1% formic acid).
Gas Chromatography - Electron Ionization - Mass Spectrometry (GC-EI-MS)
-
Instrumentation : A Shimadzu QP-1000EX or a similar GC-MS system.
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.[4]
-
Separation : A suitable capillary column for separating acidic compounds, such as a DB-5ms.
-
Injector and Transfer Line Temperatures : Typically 250-280 °C.
-
Oven Temperature Program : A programmed ramp from a low initial temperature (e.g., 100 °C) to a final temperature of around 300 °C to ensure elution of the analyte.
This guide serves as a foundational resource for the mass spectrometric analysis of (E)-3,4-Dimethoxycinnamic acid. The provided data and methodologies can be adapted and optimized for specific research applications, facilitating the reliable identification and characterization of this important molecule.
References
An In-depth Technical Guide to the Solubility of (E)-3,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (E)-3,4-Dimethoxycinnamic acid (DMCA), a significant intermediate in the pharmaceutical industry. Understanding the solubility behavior of DMCA in various solvents is crucial for its crystallization, separation, and formulation processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility studies.
Quantitative Solubility Data
The solubility of (E)-3,4-Dimethoxycinnamic acid was systematically measured in twelve pure solvents at temperatures ranging from 283.15 K to 323.15 K. The data reveals that the solubility of DMCA increases with a rise in temperature across all tested solvents.[1][2] The mole fraction solubility (x₁) of (E)-3,4-Dimethoxycinnamic acid in these solvents is summarized in the table below.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | 2-Butanone | Acetonitrile | Methyl Acetate | Ethyl Acetate | 1,4-Dioxane |
| 283.15 | 0.01875 | 0.01152 | 0.00853 | 0.00698 | 0.00684 | 0.00531 | 0.04587 | 0.03854 | 0.02157 | 0.02784 | 0.02358 | 0.05987 |
| 288.15 | 0.02314 | 0.01436 | 0.01069 | 0.00876 | 0.00859 | 0.00672 | 0.05432 | 0.04621 | 0.02614 | 0.03359 | 0.02864 | 0.07124 |
| 293.15 | 0.02836 | 0.01785 | 0.01338 | 0.01103 | 0.01079 | 0.00849 | 0.06418 | 0.05537 | 0.03158 | 0.04041 | 0.03469 | 0.08453 |
| 298.15 | 0.03458 | 0.02213 | 0.01671 | 0.01389 | 0.01356 | 0.01071 | 0.07569 | 0.06624 | 0.03806 | 0.04849 | 0.04192 | 0.10008 |
| 303.15 | 0.04201 | 0.02738 | 0.02082 | 0.01746 | 0.01704 | 0.01349 | 0.08912 | 0.07909 | 0.04579 | 0.05807 | 0.05058 | 0.11827 |
| 308.15 | 0.05089 | 0.03382 | 0.02588 | 0.02189 | 0.02139 | 0.01701 | 0.10485 | 0.09421 | 0.05499 | 0.06942 | 0.06093 | 0.13956 |
| 313.15 | 0.06148 | 0.04169 | 0.03211 | 0.02738 | 0.02681 | 0.02143 | 0.12328 | 0.11198 | 0.06598 | 0.08285 | 0.07331 | 0.16448 |
| 318.15 | 0.07409 | 0.05132 | 0.03975 | 0.03415 | 0.03358 | 0.02701 | 0.14489 | 0.13284 | 0.07908 | 0.09874 | 0.08812 | 0.19364 |
| 323.15 | 0.08905 | 0.06312 | 0.04912 | 0.04248 | 0.04198 | 0.03399 | 0.16995 | 0.15732 | 0.09472 | 0.11758 | 0.10584 | 0.22778 |
Data sourced from the Journal of Chemical & Engineering Data.[1][2]
Qualitative solubility information indicates that (E)-3,4-Dimethoxycinnamic acid is also soluble in hot methanol, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), with a reported solubility of 42 mg/mL in fresh DMSO.[3][4]
Experimental Protocol: Static Gravimetric Method
The quantitative solubility data presented above was determined using the static gravimetric method.[1][2] This method is a reliable and widely used technique for measuring the solubility of a solid in a liquid.
Methodology:
-
Sample Preparation: An excess amount of (E)-3,4-Dimethoxycinnamic acid is added to a known volume of the selected solvent in a sealed vessel.
-
Equilibration: The vessel is placed in a thermostated shaker bath and agitated at a constant temperature for a sufficient period to ensure that solid-liquid equilibrium is reached.
-
Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the undissolved solid to settle.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution. The syringe is typically fitted with a filter to remove any suspended solid particles.
-
Solvent Evaporation: The collected sample is accurately weighed and then transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature).
-
Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved solid is determined by the difference in weight.
-
Solubility Calculation: The solubility is calculated based on the mass of the dissolved solid and the corresponding mass of the solvent.
Logical Workflow for Solubility Studies
The comprehensive study of a compound's solubility involves more than just experimental measurements. A typical workflow integrates experimental data with theoretical analysis to gain a deeper understanding of the solute-solvent interactions.
Caption: Workflow for Solubility Determination and Analysis.
This diagram illustrates the logical progression from the experimental determination of solubility using the static gravimetric method to data processing and thermodynamic modeling.[1] The workflow culminates in a theoretical analysis of solvation behavior, often employing computational tools like Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) to understand the intermolecular interactions driving the dissolution process.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 3. 3,4-Dimethoxycinnamic acid | 2316-26-9 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Ferulic Acid in Plant Tissues using (E)-3,4-Dimethoxycinnamic acid-13C3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of ferulic acid in plant matrices, such as rice bran, using a stable isotope dilution assay (SIDA) with (E)-3,4-Dimethoxycinnamic acid-13C3 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Principles
Plant metabolites, particularly phenolic compounds like ferulic acid, are of significant interest in research and drug development due to their antioxidant, anti-inflammatory, and other bioactive properties.[1] Accurate quantification of these compounds in complex plant matrices is challenging due to sample loss during preparation and matrix effects during analysis.[2]
The stable isotope dilution analysis (SIDA) is the gold standard for quantitative mass spectrometry.[3] This method involves adding a known quantity of a stable isotope-labeled version of an analyte, or a structurally similar compound, to the sample at the earliest stage of preparation.[2][4] In this protocol, this compound serves as an ideal internal standard (IS). It is chemically almost identical to many phenylpropanoids and co-elutes with them, but is 3 Daltons heavier due to the 13C labels. Because the IS and the native analyte exhibit nearly identical behavior during extraction, cleanup, and ionization, any analytical variability is nullified by measuring the ratio of the analyte to the IS.[3] This approach ensures high accuracy, precision, and reproducibility.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol.
-
Store at -20°C in an amber vial.
-
-
Analyte (Ferulic Acid) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of ferulic acid standard.
-
Dissolve in 1 mL of LC-MS grade methanol.
-
Store at -20°C in an amber vial.
-
-
Working Solutions:
-
IS Working Solution (1 µg/mL): Dilute 10 µL of the IS stock solution into 990 µL of methanol.
-
Analyte Working Solution (10 µg/mL): Dilute 10 µL of the analyte stock solution into 990 µL of methanol.
-
-
Calibration Curve Standards (0.5 - 500 ng/mL):
-
Prepare a series of dilutions from the Analyte Working Solution in 80:20 water:methanol (v/v).
-
To each calibration standard (e.g., in a 1 mL final volume), add a fixed amount of the IS Working Solution to achieve a final IS concentration of 10 ng/mL.
-
The final concentrations of ferulic acid should span the expected range in the samples (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Protocol 2: Sample Preparation from Plant Material (e.g., Rice Bran)
-
Homogenization: Weigh approximately 100 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the IS Working Solution (1 µg/mL) to each sample. This adds 10 ng of the internal standard.
-
Extraction:
-
Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction step on the pellet with another 1.5 mL of the extraction solvent and combine the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 80:20 water:methanol (v/v).
-
Cleanup (Optional but Recommended - SPE):
-
Condition a C18 Solid Phase Extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.[8]
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
Protocol 3: LC-MS/MS Analysis
The following are typical parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | MRM Transition (m/z) |
| Ferulic Acid | 193.1 > 134.1 |
| This compound (IS) | 210.1 > 195.1 |
Note: MRM transitions are hypothetical and should be optimized by infusing pure standards. The transition for Ferulic Acid is based on its known fragmentation (loss of COO and CH3). The IS transition is based on a similar fragmentation pattern.
Protocol 4: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Ferulic Acid) and the Internal Standard (IS) using the instrument's software.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Plot the Peak Area Ratio against the known concentration of the analyte.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.
-
-
Sample Quantification:
-
Calculate the Peak Area Ratio for each plant sample.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the injected sample.
-
Concentration (ng/mL) = (Peak Area Ratio - c) / m
-
-
Final Concentration in Plant Tissue:
-
Calculate the final concentration in the original plant tissue, accounting for the sample weight and all dilution/concentration factors.
-
Conc. (µg/g) = [Conc. from curve (ng/mL) * Final Reconstitution Vol. (mL)] / [Initial Sample Weight (g) * 1000 (ng/µg)]
-
Data Presentation
Table 3: Representative Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 0.5 | 1,150 | 105,000 | 0.011 |
| 1.0 | 2,400 | 108,000 | 0.022 |
| 5.0 | 11,800 | 106,500 | 0.111 |
| 10.0 | 23,500 | 107,200 | 0.219 |
| 50.0 | 115,200 | 104,800 | 1.099 |
| 100.0 | 231,000 | 105,500 | 2.190 |
| 250.0 | 565,000 | 106,100 | 5.325 |
| 500.0 | 1,120,000 | 105,900 | 10.576 |
| Regression | y = 0.021x + 0.001 | R² | 0.9995 |
Table 4: Example Quantitative Results for Ferulic Acid in Rice Bran
| Sample ID | Sample Weight (mg) | Calculated Conc. (µg/g tissue) | RSD (%) (n=3) |
| Rice Bran - Cultivar A | 101.2 | 354.8 | 3.1 |
| Rice Bran - Cultivar B | 99.8 | 421.5 | 2.8 |
| Rice Bran - Control | 100.5 | 380.1 | 3.5 |
Mandatory Visualizations
Caption: Workflow for plant metabolite quantification.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway.
References
- 1. Techniques for Analysis of Plant Phenolic Compounds: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iroatech.com [iroatech.com]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E)-3,4-Dimethoxycinnamic acid-13C3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3,4-Dimethoxycinnamic acid, a metabolite of caffeic acid, is a phenolic compound found in various natural sources, including coffee.[1][2] It has garnered interest for its potential biological activities.[3] Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs its potential therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as (E)-3,4-Dimethoxycinnamic acid-13C3, is the gold standard in pharmacokinetic analysis, offering high precision and accuracy in quantification.
Stable isotope-labeled internal standards are essential in quantitative mass spectrometry-based assays. They exhibit nearly identical chemical and physical properties to the analyte of interest but have a different mass. This allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, focusing on its application as an internal standard for the quantification of (E)-3,4-Dimethoxycinnamic acid in biological matrices.
Applications
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of unlabeled (E)-3,4-Dimethoxycinnamic acid in biological samples such as plasma, urine, and tissue homogenates.[4][5] This enables:
-
Pharmacokinetic Profiling: Determining key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
-
Bioavailability Studies: Assessing the fraction of an administered dose of a parent compound (e.g., from coffee or a pure substance) that reaches systemic circulation as (E)-3,4-Dimethoxycinnamic acid.
-
Metabolism Studies: Investigating the formation of (E)-3,4-Dimethoxycinnamic acid from parent compounds and its subsequent metabolic fate.
-
In Vitro Permeability Assays: Using models like Caco-2 cell monolayers to predict intestinal absorption.[3][6]
Data Presentation
The following tables summarize pharmacokinetic parameters of (E)-3,4-Dimethoxycinnamic acid from a human study following coffee consumption. While this study did not use the 13C3-labeled compound as an internal standard, it provides the expected quantitative values for which the labeled compound would be used for accurate measurement.
Table 1: Pharmacokinetic Parameters of (E)-3,4-Dimethoxycinnamic Acid in Human Plasma After Coffee Consumption [7]
| Parameter | Mean Value | Standard Deviation |
| Cmax (µM) | ~0.5 | - |
| Tmax (min) | 30 | - |
Data from a study with eight healthy human volunteers who consumed 400 mL of commercially available coffee.[7] A second peak was observed at 2-4 hours in several subjects.[7]
Table 2: Pharmacokinetic Parameters of a Metabolite, Dimethoxy-dihydrocinnamic Acid, in Human Plasma After Coffee Consumption [7]
| Parameter | Mean Value | Standard Deviation |
| Cmax (µM) | ~0.1 | - |
| Tmax (h) | 8 - 12 | - |
Experimental Protocols
Protocol 1: Quantification of (E)-3,4-Dimethoxycinnamic Acid in Human Plasma using LC-MS/MS
This protocol is adapted from methodologies used for the analysis of cinnamic acid derivatives in plasma.[4][7]
1. Materials and Reagents
-
(E)-3,4-Dimethoxycinnamic acid (analyte standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Standard Solution Preparation
-
Prepare stock solutions of (E)-3,4-Dimethoxycinnamic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture to create calibration standards ranging from 1 nM to 10 µM.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µM).
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(E)-3,4-Dimethoxycinnamic acid: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M+3-H]⁻ → Product ion
-
Note: Specific MRM transitions need to be optimized by infusing the standard solutions into the mass spectrometer.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of (E)-3,4-Dimethoxycinnamic acid in the plasma samples using the calibration curve.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol is based on established methods for assessing intestinal drug absorption.[3][6][8]
1. Cell Culture
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells on permeable filter supports (e.g., Transwell® inserts) at a high density.
-
Allow the cells to differentiate for 19-21 days to form a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare a transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Prepare a dosing solution of (E)-3,4-Dimethoxycinnamic acid in the transport buffer at a known concentration (e.g., 10 µM).
-
To assess apical to basolateral permeability (absorptive flux), add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral to apical permeability (efflux), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the donor chamber.
3. Sample Analysis
-
Add this compound as an internal standard to all collected samples.
-
Analyze the samples using the LC-MS/MS method described in Protocol 1.
4. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation of the compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Workflow for a pharmacokinetic study using this compound.
Caption: Workflow for an in vitro Caco-2 cell permeability assay.
Caption: Simplified metabolic pathway of cinnamic acid derivatives. COMT: Catechol-O-methyltransferase.
References
- 1. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption of dimethoxycinnamic acid derivatives in vitro and pharmacokinetic profile in human plasma following coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiking (E)-3,4-Dimethoxycinnamic acid-13C3 into Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative bioanalysis by mass spectrometry is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision in these assays.[1] A SIL-IS, being chemically identical to the analyte, effectively compensates for variations during sample preparation, chromatography, and ionization.[2] This document provides a detailed protocol for the preparation and spiking of (E)-3,4-Dimethoxycinnamic acid-13C3 (DMCA-13C3) as an internal standard for the quantification of (E)-3,4-Dimethoxycinnamic acid (DMCA) in various biological matrices.
(E)-3,4-Dimethoxycinnamic acid is a derivative of cinnamic acid and has been identified in various natural sources, including coffee beans.[3] Its pharmacokinetic profile is of interest in various research fields. The protocol outlined below is designed to be a comprehensive guide for researchers, ensuring robust and reproducible quantification of DMCA in biological samples.
Physicochemical Properties of (E)-3,4-Dimethoxycinnamic Acid
A thorough understanding of the physicochemical properties of DMCA is essential for developing a reliable analytical method.
| Property | Value | Reference |
| Molecular Formula | C11H12O4 | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| Melting Point | 181-183 °C | [5] |
| pKa | 4.53 ± 0.10 | [5] |
| Solubility | Soluble in hot methanol, dichloromethane, and chloroform.[5][6] Solubility increases with temperature in solvents like methanol, ethanol, acetone, and ethyl acetate.[7] | [5][6][7] |
| Appearance | Slightly yellow to light beige powder.[6] | [6] |
Experimental Protocols
This section details the necessary steps for the preparation of the internal standard and its addition to biological samples, followed by sample extraction for LC-MS/MS analysis.
Preparation of Stock and Working Solutions of this compound
Accurate preparation of the SIL-IS solutions is critical for the reliability of the quantitative data.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed solid in a 10 mL Class A volumetric flask using methanol.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
Store the stock solution at -20°C in a tightly sealed, amber vial to protect from light.
-
-
Working Internal Standard Solution (1 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Perform a serial dilution of the primary stock solution with 50:50 (v/v) methanol:acetonitrile to obtain a final concentration of 1 µg/mL.
-
This working solution will be used to spike the biological samples. The optimal concentration may need to be adjusted based on the expected analyte concentration range in the study samples, typically targeting a response in the lower third of the calibration curve.[8]
-
Spiking Protocol for Biological Samples
The SIL-IS should be added to the biological matrix at the earliest stage of the sample preparation process to account for any variability during extraction and handling.
Biological Matrices:
-
Plasma/Serum
-
Urine
-
Tissue Homogenate
Protocol:
-
Sample Thawing: Thaw the frozen biological samples (plasma, urine, or tissue homogenate) on ice or at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spiking:
-
Add a small, fixed volume of the this compound working solution (e.g., 10 µL of the 1 µg/mL solution) to each sample, calibration standard, and quality control (QC) sample.
-
The volume of the spiking solution should be minimal (ideally ≤5% of the sample volume) to avoid significant changes in the matrix composition.
-
-
Vortexing: Immediately after spiking, vortex the samples for 10-15 seconds to ensure thorough mixing of the internal standard with the biological matrix.
Sample Preparation Following Spiking
After spiking with the SIL-IS, the samples need to be processed to remove proteins and other interfering substances before LC-MS/MS analysis. Below are recommended starting protocols for different matrices.
This is a simple and rapid method for protein removal.[9]
Materials:
-
Acetonitrile (ice-cold)
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
Protocol:
-
To the 100 µL plasma sample already spiked with DMCA-13C3, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitating solvent to sample is common).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LLE is effective for extracting moderately polar compounds like cinnamic acid derivatives and can provide cleaner extracts than protein precipitation.[10][11]
Materials:
-
Ethyl acetate
-
Formic acid or Hydrochloric acid
-
Centrifuge
-
Separatory funnels or microcentrifuge tubes
Protocol:
-
To the 100 µL biological sample spiked with DMCA-13C3, add a small volume of acid (e.g., 10 µL of 1M HCl) to acidify the sample to a pH below the pKa of DMCA (pH < 4).[11]
-
Add 600 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 2-5) with another 600 µL of ethyl acetate and combine the organic layers to improve recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
SPE can offer higher selectivity and cleaner extracts, which is beneficial for reducing matrix effects.[12] A mixed-mode or polymeric reversed-phase sorbent would be a suitable choice for phenolic acids.
Materials:
-
SPE cartridges (e.g., Oasis HLB or a similar polymeric sorbent)
-
SPE manifold (vacuum or positive pressure)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the spiked biological sample (e.g., 100 µL of plasma) with 200 µL of 2% formic acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the previous methods.
Data Presentation and Method Validation
All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation. Key validation parameters to assess include linearity, accuracy, precision, recovery, and matrix effect.
Quantitative Data Summary
Table 1: Calibration Curve for (E)-3,4-Dimethoxycinnamic Acid in Human Plasma
| Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |
| 1.0 | 1.05 ± 0.08 | 105.0 | 7.6 |
| 5.0 | 4.89 ± 0.31 | 97.8 | 6.3 |
| 10.0 | 10.21 ± 0.55 | 102.1 | 5.4 |
| 50.0 | 49.55 ± 2.48 | 99.1 | 5.0 |
| 100.0 | 101.3 ± 4.56 | 101.3 | 4.5 |
| 500.0 | 498.7 ± 22.44 | 99.7 | 4.5 |
| 1000.0 | 1005 ± 35.18 | 100.5 | 3.5 |
Table 2: Inter-day Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL, n=5 days) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.02 | 102.0 | 8.9 |
| LQC | 3.0 | 2.95 | 98.3 | 6.1 |
| MQC | 75.0 | 76.8 | 102.4 | 4.8 |
| HQC | 750.0 | 745.5 | 99.4 | 3.9 |
Assessment of Matrix Effect and Recovery
A critical step in method validation is to evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.
Table 3: Matrix Effect and Recovery of (E)-3,4-Dimethoxycinnamic Acid
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| LQC | 3.0 | 85.2 | 0.92 | 0.99 |
| HQC | 750.0 | 88.1 | 0.95 | 1.02 |
-
Recovery (%) = (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100
-
Matrix Factor = (Peak area in the presence of matrix / Peak area in neat solution)
-
IS Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of IS)
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Workflow for internal standard preparation and sample processing.
Caption: Relationship of components for accurate bioanalysis.
References
- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]
- 4. 3,4-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-Dimethoxycinnamic acid | 2316-26-9 [chemicalbook.com]
- 6. 3,4-Dimethoxycinnamic acid CAS#: 2316-26-9 [chemicalbook.com]
- 7. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 8. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Precision Quantification Using ¹³C Labeled Internal Standards for Calibration Curves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis in drug development and various research fields demands high accuracy and precision. The use of an internal standard (IS) is a powerful technique to enhance the reliability of quantitative measurements, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.[1][2] A stable isotope-labeled internal standard (SIL IS), such as a ¹³C labeled analog of the analyte, is considered the gold standard.[3][4][5] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[3][4][6][7] This application note provides a detailed protocol for preparing calibration curves using a ¹³C labeled internal standard, ensuring robust and reproducible quantification.
Key Advantages of Using ¹³C Labeled Internal Standards:
-
Improved Accuracy and Precision: Compensates for variations in sample extraction, injection volume, and instrument response.[1][8]
-
Correction for Matrix Effects: Co-elution with the analyte allows for effective correction of ion suppression or enhancement in complex biological matrices.[3][5]
-
Enhanced Method Robustness: Leads to more reliable and reproducible results across different batches and analytical runs.[1]
Experimental Protocol
This protocol outlines the steps for preparing calibration standards and quality control (QC) samples for the quantification of a target analyte using its ¹³C labeled internal standard.
1. Materials and Reagents
-
Analyte of interest (certified reference material)
-
¹³C labeled internal standard (SIL IS) of the analyte
-
High-purity solvents (e.g., methanol, acetonitrile, water) compatible with the analytical method (e.g., LC-MS/MS grade)
-
Matrix (e.g., plasma, urine, cell lysate) free of the analyte
-
Calibrated analytical balance
-
Calibrated pipettes and tips
-
Volumetric flasks and appropriate lab glassware
2. Preparation of Stock Solutions
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the analyte reference material and dissolve it in a suitable solvent to a final known volume in a volumetric flask.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the ¹³C labeled internal standard and dissolve it in a suitable solvent to a final known volume in a volumetric flask.
3. Preparation of Working Solutions
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the analyte stock solution with the appropriate solvent.[9] These solutions will be used to spike the matrix for the calibration curve standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution to a final concentration that will be added to all calibration standards, QC samples, and unknown samples.[10] The concentration should be chosen to provide a consistent and stable signal.
4. Preparation of Calibration Curve Standards
Prepare a minimum of five to seven calibration standards, including a blank (matrix with internal standard only).[9][11]
-
Aliquot a fixed volume of the analyte-free matrix into a series of tubes.
-
Spike each tube with a decreasing volume of the analyte working solutions to achieve a range of concentrations that covers the expected concentration of the unknown samples.
-
Add a constant volume of the internal standard working solution to every tube (including the blank and QCs).[8]
-
Vortex each tube to ensure homogeneity.
-
Proceed with the sample extraction or preparation protocol specific to your analytical method.
5. Preparation of Quality Control (QC) Samples
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Use a separate analyte stock solution from the one used for the calibration standards to prepare the QC spiking solutions.
-
Spike a known volume of the analyte-free matrix with the QC spiking solutions to achieve the desired low, medium, and high concentrations.
-
Add the same constant volume of the internal standard working solution to each QC sample.
-
Process the QC samples in the same manner as the calibration standards and unknown samples.
Data Presentation
The quantitative data from the analysis of the calibration standards should be summarized in a clear and structured table. This allows for easy evaluation of the linearity and performance of the calibration curve.
Table 1: Calibration Curve Data
| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| Blank | 0 | 0 | 152,345 | 0.000 |
| CAL 1 | 1 | 3,125 | 155,890 | 0.020 |
| CAL 2 | 5 | 15,876 | 153,456 | 0.103 |
| CAL 3 | 10 | 32,450 | 156,789 | 0.207 |
| CAL 4 | 50 | 161,234 | 154,987 | 1.040 |
| CAL 5 | 100 | 325,678 | 155,123 | 2.100 |
| CAL 6 | 250 | 810,987 | 156,001 | 5.198 |
| CAL 7 | 500 | 1,634,567 | 155,555 | 10.508 |
A calibration curve is then constructed by plotting the response ratio against the analyte concentration. A linear regression analysis is performed, and the resulting equation (y = mx + c) is used to calculate the concentration of the analyte in unknown samples.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing calibration curves with a ¹³C labeled internal standard.
Caption: Workflow for Calibration Curve Preparation.
Conclusion
The use of a ¹³C labeled internal standard is a critical component of robust and reliable quantitative analytical methods. By closely mimicking the behavior of the analyte, the SIL IS effectively corrects for variability introduced during sample processing and analysis. The detailed protocol and data presentation guidelines provided in this application note will assist researchers, scientists, and drug development professionals in implementing best practices for preparing accurate and precise calibration curves, ultimately leading to higher quality quantitative data. Adherence to these principles is essential for regulatory compliance and the successful advancement of research and development projects.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. welchlab.com [welchlab.com]
- 8. youtube.com [youtube.com]
- 9. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. uknml.com [uknml.com]
- 12. store.astm.org [store.astm.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes: Utilizing ¹³C-Labeled Cinnamic Acid for Quantitative Metabolomics
Introduction
In the field of metabolomics, accurate and reproducible quantification of small molecules is paramount to understanding complex biological systems.[1] Endogenous and exogenous factors can introduce variability during sample preparation and analysis.[1][2] The use of stable isotope-labeled internal standards is a critical strategy to mitigate these variations and ensure high-quality quantitative data.[1][2] This document provides detailed application notes and protocols for the use of a ¹³C-labeled cinnamic acid standard in metabolomics sample preparation, particularly for analyses involving Liquid Chromatography-Mass Spectrometry (LC-MS).
Cinnamic acid is a key intermediate in the phenylpropanoid pathway, a crucial metabolic route in plants for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignans, and stilbenes.[3][4][5] This pathway begins with the deamination of phenylalanine to form cinnamic acid.[4] Given its central role, accurately quantifying cinnamic acid and its derivatives is essential for studies in plant biology, drug discovery, and natural product chemistry.[3][6] The use of a uniformly ¹³C-labeled cinnamic acid internal standard allows for precise quantification by correcting for matrix effects, extraction inefficiencies, and variations in instrument response.[2]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to processing.[2] The labeled standard is chemically identical to the endogenous analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation.[2] However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss or variations in signal intensity.[2]
Advantages of Using a Labeled Cinnamic Acid Standard
-
Improved Accuracy and Precision: Corrects for variations in sample preparation and instrument analysis, leading to more reliable quantitative results.[2]
-
Matrix Effect Compensation: The co-eluting labeled standard experiences similar ion suppression or enhancement as the endogenous analyte, effectively normalizing for matrix effects.[7]
-
Enhanced Quality Control: Serves as a reliable quality control measure to monitor the entire analytical process.[2]
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of cinnamic acid using a labeled internal standard with LC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.999 | [8] |
| Limit of Quantification (LOQ) | 0.5–2 ng/mL | [8] |
| Intra-day Precision (%RSD) | ≤ 5% | [8] |
| Inter-day Precision (%RSD) | ≤ 8% | [8] |
| Accuracy (Spike Recovery) | 85–115% | [8] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Biological Samples (e.g., Plasma, Cell Culture) using a Labeled Cinnamic Acid Standard
This protocol describes a general procedure for the extraction of metabolites from biological matrices. Optimization may be required depending on the specific sample type.
Materials:
-
Biological sample (e.g., 100 µL plasma, 1x10⁶ cells)
-
¹³C-Labeled Cinnamic Acid Internal Standard (IS) solution (concentration to be optimized, e.g., 1 µg/mL in methanol)
-
Methanol (MeOH), pre-chilled to -80°C
-
Acetonitrile (ACN), pre-chilled to -80°C
-
Water (HPLC-grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 15,000 x g and 4°C)
-
Pipettes and tips
Procedure:
-
Sample Aliquoting: For liquid samples like plasma, aliquot 100 µL into a pre-chilled 1.5 mL microcentrifuge tube. For adherent cells, wash the cells with cold saline, then quench metabolism and extract by adding cold solvent directly to the plate.
-
Internal Standard Spiking: Add a precise volume of the ¹³C-labeled cinnamic acid internal standard solution to each sample. For example, add 20 µL of a 1 µg/mL solution. It is crucial to add the IS at the very beginning of the sample preparation process to account for variability in all subsequent steps.
-
Protein Precipitation and Metabolite Extraction:
-
Add 400 µL of pre-chilled (-80°C) methanol to the sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to facilitate further protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. Be cautious not to disturb the pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, for example, 100 µL of 50:50 methanol:water.
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Cinnamic Acid
This protocol provides a general method for the analysis of cinnamic acid using a UPLC-ESI-MS/MS system.
Instrumentation and Conditions:
-
Chromatography System: UPLC system
-
Column: A C18 reversed-phase column (e.g., ZORBAX SB C18, 2.1 x 100 mm, 2.7 µm) is commonly used.[9][10][11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[10][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cinnamic Acid | 147.0 | 103.0 |
| ¹³C₉-Cinnamic Acid (IS) | 156.0 | 112.0 |
Note: The exact m/z values for the precursor and product ions of ¹³C₉-Cinnamic Acid may vary slightly depending on the specific labeled positions. The precursor ion for cinnamic acid in negative mode is [M-H]⁻.[10][11]
Visualizations
Caption: Experimental workflow for metabolomics sample preparation and analysis.
References
- 1. iroatech.com [iroatech.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isotope Dilution Mass Spectrometry for Plant Extracts
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of compounds within complex biological matrices. This method is particularly advantageous for analyzing plant extracts, which are rich in diverse metabolites and interfering substances. The core principle of IDMS involves adding a known quantity of a stable, isotopically labeled version of the analyte of interest (internal standard) to a sample at the very beginning of the sample preparation process.[1] Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical effects—including degradation and loss—throughout the extraction, purification, and analysis steps.[1] By measuring the final ratio of the unlabeled (native) analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte can be calculated with exceptional accuracy, effectively nullifying the impact of sample loss and matrix effects.[1][2] This makes IDMS the gold standard for quantitative studies of low-abundance molecules like phytohormones and secondary metabolites in plants.[1][3]
Experimental Protocol: Quantification of Abscisic Acid (ABA) in Plant Leaf Tissue
This protocol provides a detailed methodology for the quantification of Abscisic Acid (ABA), a key plant hormone, from plant leaf tissue using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Equipment:
-
Mortar and pestle or cryogenic homogenizer
-
Microcentrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 100 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
-
Chemicals and Standards:
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Abscisic Acid (ABA) analytical standard
-
Deuterated Abscisic Acid (d6-ABA) as an internal standard (IS)
-
2. Sample Preparation and Extraction
-
Harvesting: Harvest approximately 100 mg of fresh plant leaf tissue. Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity.[4] This step is critical to preserve the integrity of the metabolites.[5]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.[1]
-
Extraction and Spiking:
-
Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (90:10 Methanol:Water).
-
Crucially, add a known amount of the internal standard (e.g., 10 µL of 100 ng/mL d6-ABA) to the tube. This should be done as early as possible in the purification process.[1]
-
Vortex thoroughly for 1 minute and incubate at 4°C for 30 minutes with gentle shaking.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant to a new tube for purification.
3. Extract Purification (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the supernatant from step 2.5 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of ultrapure water to remove polar impurities.
-
Elution: Elute the ABA and d6-ABA from the cartridge using 1.5 mL of acetonitrile.
4. Sample Concentration and Reconstitution
-
Drying: Dry the eluate completely under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any remaining particulates before LC-MS/MS analysis.[4]
5. LC-MS/MS Analysis
-
LC System: UPLC or HPLC
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would be 10% B to 90% B over 10 minutes.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Negative (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
ABA Transition: e.g., 263 -> 153 m/z
-
d6-ABA Transition: e.g., 269 -> 159 m/z
-
6. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the internal standard (d6-ABA) and varying concentrations of the native analyte (ABA).
-
Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the native ABA to the peak area of the d6-ABA internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the ABA standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of ABA in the plant samples based on their measured peak area ratios.
Data Presentation: Typical Method Performance
The following table summarizes typical quantitative performance data for an IDMS method validated for phytohormone analysis in plant matrices.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between concentration and instrument response.[6] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/g FW | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[7] |
| Accuracy (% Recovery) | 85% - 115% | Measures the closeness of the measured value to the true value, often assessed by spiking samples with a known analyte amount.[6][8] |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[6] |
Visualizations
Caption: Experimental workflow for IDMS analysis of metabolites in plant extracts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]
- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Revolutionizing Isomer Analysis: A Validated UHPLC-MS/MS Method for the Separation of Cinnamic Acid Isomers and their Labeled Counterparts
Introduction
Cinnamic acid, a naturally occurring organic acid, and its isomers are of significant interest in various fields, including pharmaceuticals, food science, and cosmetics, due to their diverse biological activities. The trans-isomer is the more stable and common form, while the cis-isomer can be formed through photoisomerization and may exhibit distinct biological properties.[1] Accurate and sensitive quantification of these isomers and their labeled counterparts, often used as internal standards in pharmacokinetic studies, is crucial for research and development. This application note presents a robust and sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the baseline separation and quantification of cis- and trans-cinnamic acid, as well as their deuterated analogs.
Key Features:
-
High Resolution: Baseline separation of cis- and trans-cinnamic acid isomers.
-
High Sensitivity: Achieves low limits of detection and quantification suitable for trace-level analysis.
-
Robustness: Validated for accuracy, precision, and linearity.
-
Versatility: Applicable to various biological matrices with appropriate sample preparation.
Experimental Protocols
A detailed methodology for the UHPLC-MS/MS analysis of cinnamic acid isomers is provided below.
Standards and Reagents
-
trans-Cinnamic acid (≥99% purity)
-
cis-Cinnamic acid (≥98% purity)
-
trans-Cinnamic acid-d7 (internal standard, ≥98% purity)
-
cis-Cinnamic acid-d5 (internal standard, ≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
Sample Preparation
For biological matrices such as plasma, a protein precipitation method is employed for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standards (trans-cinnamic acid-d7 and cis-cinnamic acid-d5) at a final concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Approximate Retention Time (min) |
| cis-Cinnamic acid | 147.1 | 103.1 | 5.8 |
| trans-Cinnamic acid | 147.1 | 103.1 | 6.5 |
| cis-Cinnamic acid-d5 | 152.1 | 108.1 | 5.7 |
| trans-Cinnamic acid-d7 | 154.1 | 109.1 | 6.4 |
Note: Retention times are approximate and may vary depending on the specific UHPLC system and column. The trans isomer, being less polar, typically has a longer retention time than the cis isomer on a reverse-phase column.[1]
Method Validation Data
The developed method was validated according to international guidelines.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92-108% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the UHPLC-MS/MS analysis of cinnamic acid isomers.
Caption: Experimental workflow for the UHPLC-MS/MS analysis of cinnamic acid isomers.
Caption: Logical relationship between analytes, method, and desired outcomes.
This application note details a highly selective and sensitive UHPLC-MS/MS method for the separation and quantification of cis- and trans-cinnamic acid and their deuterated internal standards. The provided protocol and validation data demonstrate the method's suitability for high-throughput analysis in various research and drug development applications. The clear separation of isomers and the use of stable isotope-labeled internal standards ensure accurate and reliable results, which are critical for pharmacokinetic and metabolic studies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with (E)-3,4-Dimethoxycinnamic acid-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (E)-3,4-Dimethoxycinnamic acid-13C3 as a stable isotope-labeled (SIL) internal standard to mitigate matrix effects in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of (E)-3,4-Dimethoxycinnamic acid, containing three Carbon-13 (13C) atoms. It is used as an internal standard (IS) in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[1][2] This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification.[1][3] The use of 13C labeling is generally preferred over deuterium (2H) labeling as it is less likely to exhibit chromatographic shifts or undergo isotopic exchange.[4][5]
Q2: What are matrix effects, and how do they impact quantification?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[6][7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[8][9] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[10][11]
Q3: Can I still experience issues with matrix effects even when using a 13C-labeled internal standard like this compound?
A3: Yes, while a SIL-IS is the best tool to compensate for matrix effects, problems can still arise.[12] If the matrix effect is extremely severe, it can suppress the signal of both the analyte and the internal standard to a level below the limit of quantification (LOQ).[11] Additionally, if the analyte and the IS do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate results.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound.
Issue 1: Low or No Signal Intensity of the Internal Standard
Q: I am observing a very weak or no signal for my this compound internal standard. What are the potential causes and solutions?
A: This can be a multifaceted issue. The following table and workflow can help diagnose the root cause.
| Potential Cause | Troubleshooting Steps |
| Improper Storage/Handling | - Verify that the this compound was stored under the recommended conditions (typically -20°C or -80°C, protected from light). - Prepare fresh working solutions from the stock. |
| Incorrect MS/MS Parameters | - Confirm that the correct precursor and product ions for this compound are entered in the acquisition method. - Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy to maximize the signal. |
| Instrument Contamination | - Check for system carryover by injecting a blank solvent sample after a high-concentration standard. - If carryover is observed, implement a more rigorous needle and system wash protocol.[13] |
| Severe Ion Suppression | - The matrix may be causing extreme signal suppression. - Dilute the sample to reduce the concentration of interfering matrix components.[1] - Optimize the sample preparation method to better remove interferences (see Guide 2). |
Issue 2: High Variability in the Internal Standard Response
Q: The peak area of my this compound is highly variable across my sample batch. What could be causing this?
A: Inconsistent internal standard response is a common problem that can severely impact the precision of your results.[14]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review the entire sample preparation workflow for consistency, especially pipetting steps for the IS addition.[15] - Ensure complete and consistent evaporation and reconstitution of samples. - Automate liquid handling steps if possible to minimize human error. |
| Differential Matrix Effects | - Matrix effects can vary from sample to sample or between different lots of biological matrix.[2] - Perform a matrix effect assessment using multiple lots of the matrix (see Guide 1). - Improve chromatographic separation to move the analyte and IS away from regions of ion suppression. |
| LC/Autosampler Issues | - Check for air bubbles in the autosampler syringe or lines.[15] - Verify consistent injection volumes. - Inspect for leaks in the LC system.[16] |
| IS Solution Instability | - Prepare fresh IS working solutions daily. - Ensure the solvent used for the working solution is compatible with the initial mobile phase to prevent precipitation in the vial. |
Issue 3: Isotopic Contribution or "Crosstalk"
Q: I am concerned about the contribution of the unlabeled analyte's signal to the internal standard's signal. How can I assess and correct for this?
A: This phenomenon, known as isotopic contribution or crosstalk, can affect accuracy, especially at low analyte concentrations.[14]
| Potential Cause | Troubleshooting Steps |
| Analyte's Natural Isotope Contribution | - The natural abundance of 13C in the unlabeled analyte can lead to a small M+3 peak that overlaps with the this compound signal. - Analyze a high-concentration standard of the unlabeled analyte and check for any signal in the IS's MRM channel. - If significant, a mathematical correction may be needed, or a different, non-interfering product ion for the IS can be monitored.[14] |
| Isotopic Impurity of the IS | - The this compound standard may contain a small amount of the unlabeled compound. - Analyze a neat solution of the IS and check for a signal in the analyte's MRM channel. - If the impurity is significant (typically >0.5%), contact the supplier. A high-purity IS is crucial for assay accuracy.[17] |
Experimental Protocols & Visualizations
Guide 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects, recovery, and overall process efficiency.[10]
Objective: To calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for the analyte and the this compound internal standard.
Procedure:
-
Prepare Three Sets of Samples (in triplicate at a minimum of two concentration levels - Low QC and High QC):
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final, extracted, and evaporated supernatant before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the parameters using the mean peak areas from each set, as detailed in the table below.
Data Interpretation:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100 | - MF < 100% indicates ion suppression. - MF > 100% indicates ion enhancement. - An ideal MF is 100%, with a CV < 15%. |
| Recovery (RE) | RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100 | - Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 | - Represents the combined effect of matrix effects and recovery. |
This data is for illustrative purposes.
Workflow for Assessing Matrix Effects:
Caption: Workflow for the quantitative assessment of matrix effects.
Guide 2: Troubleshooting Decision Tree for Matrix Effects
If the assessment in Guide 1 reveals significant matrix effects, use this decision tree to determine the best mitigation strategy.
Caption: Decision tree for mitigating confirmed matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. nebiolab.com [nebiolab.com]
- 7. longdom.org [longdom.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting 13C Labeled Internal Standards
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing poor signal intensity with their 13C labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of 13C labeled internal standards?
Common causes include issues with the internal standard solution itself (concentration, stability, purity), suboptimal sample preparation, matrix effects, incorrect mass spectrometer settings, and problems with the liquid chromatography setup.
Q2: How can I differentiate between a bad internal standard stock solution and a sample preparation problem?
To distinguish between these issues, prepare a simple dilution of the 13C labeled internal standard in a clean solvent (e.g., methanol or acetonitrile) and analyze it directly. If the signal intensity is strong, the issue likely lies within the sample preparation process or matrix effects. If the signal is weak, the internal standard stock solution itself may be the problem.
Q3: Can the position of the 13C label affect the signal intensity?
While the position of the 13C label does not directly impact the ionization efficiency, it can affect the fragmentation pattern in MS/MS experiments. If a suboptimal fragment ion is chosen for quantification, it can lead to lower signal intensity. It is crucial to optimize the MRM transition for the 13C labeled internal standard.
Q4: How do matrix effects specifically impact the signal of my 13C labeled internal standard?
Matrix effects, caused by other components in the sample matrix, can suppress the ionization of the 13C labeled internal standard in the mass spectrometer's ion source, leading to a reduced signal intensity. This is a common issue in complex biological matrices like plasma or urine.
Troubleshooting Guides
Issue 1: Low Signal Intensity of the 13C Labeled Internal Standard
This guide will walk you through a systematic approach to identify and resolve the root cause of low signal intensity for your 13C labeled internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low 13C internal standard signal.
Detailed Steps:
-
Verify the Internal Standard Stock Solution:
-
Protocol: Prepare a 1 µg/mL solution of the 13C labeled internal standard in a clean solvent (e.g., 50:50 acetonitrile:water). Directly infuse this solution into the mass spectrometer or make a simple injection without a column.
-
Expected Outcome: A strong, stable signal should be observed. If not, the issue is with the stock solution itself.
-
-
Optimize Sample Preparation:
-
Protein Precipitation: Inefficient protein precipitation can lead to ion suppression.
-
Solid-Phase Extraction (SPE): Suboptimal loading, washing, or elution steps can result in poor recovery of the internal standard.
-
Liquid-Liquid Extraction (LLE): The choice of solvent and pH can significantly impact extraction efficiency.
-
-
Evaluate and Mitigate Matrix Effects:
-
Post-column Infusion: This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Chromatography: Better separation of the analyte and internal standard from matrix components can minimize ion suppression.
-
-
Optimize Mass Spectrometer Parameters:
-
Source Parameters: Adjust settings like gas flows, temperature, and voltages to optimize ionization.
-
MRM Transitions: Ensure that the most intense and specific fragment ions are selected for both the analyte and the internal standard.
-
Quantitative Data Summary
Table 1: Effect of Sample Preparation Technique on 13C Labeled Internal Standard Signal Intensity
| Sample Preparation Method | Analyte Recovery (%) | 13C IS Signal Intensity (cps) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 5 | 1.2 x 10^5 | -45 |
| Liquid-Liquid Extraction | 92 ± 4 | 2.5 x 10^5 | -22 |
| Solid-Phase Extraction | 98 ± 3 | 4.8 x 10^5 | -8 |
Data are representative and will vary depending on the specific analyte and matrix.
Issue 2: High Variability in the Internal Standard Signal
High variability in the signal of the 13C labeled internal standard across a batch of samples can compromise the accuracy and precision of the assay.
Troubleshooting Logic
Caption: Root causes of high internal standard signal variability.
Detailed Steps:
-
Ensure Consistent Sample Preparation:
-
Protocol: Prepare a set of quality control (QC) samples at low, medium, and high concentrations. Process these samples alongside the unknown samples. The variability of the internal standard signal in the QC samples should be low (e.g., <15% CV).
-
Key Areas to Check:
-
Accuracy and precision of pipetting.
-
Consistency of vortexing and centrifugation steps.
-
Uniformity of evaporation and reconstitution steps.
-
-
-
Investigate Sample-to-Sample Matrix Variability:
-
Different patient or sample lots can have varying levels of lipids, salts, and other endogenous components that cause differential matrix effects.
-
Mitigation Strategy: Employ a more rigorous sample cleanup method like SPE to remove a broader range of interfering compounds.
-
-
Verify LC-MS System Stability:
-
System Suitability Test (SST): Before running the sample batch, inject a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes.
-
Check for Leaks: Inspect all fittings and connections in the LC system.
-
Column Performance: A degrading column can lead to poor peak shape and variable signal intensity.
-
Table 2: Impact of System Stability on 13C Labeled Internal Standard Signal Variability
| System Condition | Retention Time CV (%) | Peak Area CV (%) |
| Stable System | < 1.0 | < 5.0 |
| System with Minor Leak | 2.5 | 18.2 |
| Aged LC Column | 1.8 | 12.5 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
-
Setup:
-
Prepare a solution of the 13C labeled internal standard at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).
-
Infuse this solution post-column into the mass spectrometer ion source using a syringe pump and a T-fitting.
-
Set up the LC-MS system with the analytical method used for the samples.
-
-
Procedure:
-
Inject a blank matrix sample (a sample prepared without the analyte or internal standard).
-
Monitor the signal of the 13C labeled internal standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
Signaling Pathway Diagram
Caption: Experimental setup for post-column infusion.
Technical Support Center: Optimizing LC Gradient for Analyte and Internal Standard Separation
Welcome to the technical support center for optimizing liquid chromatography (LC) gradients. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methods for achieving baseline separation of an analyte and its internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during LC method development and provides actionable solutions to achieve optimal separation.
Q1: My analyte and internal standard peaks are co-eluting or have poor resolution. What should I do?
A1: Co-elution or poor resolution is a frequent challenge in LC methods.[1] A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.[1] To improve resolution, you can systematically adjust several parameters. The resolution equation highlights three key factors that can be manipulated: retention factor (k), selectivity (α), and column efficiency (N).[2][3]
Here are the primary strategies to improve separation:
-
Modify the Gradient Profile: A shallower gradient, meaning a slower increase in the organic solvent concentration over time, can provide better resolution for closely eluting peaks.[1][4] Conversely, a steeper gradient will decrease run time but may also decrease resolution.[1]
-
Adjust the Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity and improve peak spacing.[2] Additionally, adjusting the pH of the mobile phase can be effective for ionizable compounds, as it influences their retention and peak shape.[1] The use of buffering agents helps to control the ionization of analytes.[1]
-
Optimize the Flow Rate: Lowering the flow rate can increase resolution, though it will also extend the run time.[1]
-
Change the Column: Switching to a column with a different stationary phase (bonded phase) is a powerful way to change selectivity and resolve co-eluting peaks.[2] Using a column with smaller particles can increase column efficiency and lead to sharper, better-resolved peaks.[2][3] Increasing the column length can also enhance separation.[5]
-
Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may improve mass transfer and lead to sharper peaks.[1] However, be cautious as high temperatures can degrade thermally sensitive analytes.[1]
Q2: I'm observing peak tailing for my analyte and/or internal standard. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including interactions with the stationary phase, column contamination, or issues with the mobile phase.
-
Secondary Silanol Interactions: For silica-based columns, acidic silanol groups can interact with basic analytes, causing tailing. Using a high-purity, end-capped column can minimize these interactions.[6] Operating the mobile phase at a low pH (e.g., below 3.5 for acidic compounds) can also help by suppressing the ionization of silanols.[1]
-
Column Contamination: A dirty guard column or a contaminated analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, you may observe peak tailing. It is recommended to use a mobile phase pH that is at least two units away from the analyte's pKa.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration.[6]
Q3: My retention times are shifting between injections. What is causing this instability?
A3: Unstable retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue:
-
Inadequate Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially in gradient elution.[8] Insufficient equilibration can lead to drifting retention times.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared fresh daily and are properly mixed and degassed.[6][7] Changes in mobile phase composition can affect retention.
-
Column Temperature Fluctuations: Maintaining a constant column temperature is essential for reproducible retention times. Use a thermostatically controlled column oven.[6]
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
Q4: I'm experiencing baseline drift or noise in my chromatogram. What are the likely causes?
A4: A stable baseline is critical for accurate quantification. Baseline issues can arise from several sources:
-
Mobile Phase Absorbance: If one of the mobile phase components absorbs UV light at the detection wavelength, you may observe a drifting baseline during a gradient run.[9] Using high-purity (HPLC grade) solvents and additives can help minimize this.[7] Adding a small amount of the UV-absorbing additive to both mobile phase A and B can also help to stabilize the baseline.[10]
-
Contamination: Contaminants in the mobile phase, column, or system can leach out during the run, causing baseline noise or ghost peaks.[7]
-
Detector Issues: A failing detector lamp or a contaminated flow cell can also be a source of baseline noise.[9]
-
Air Bubbles: Air bubbles in the pump or detector can cause baseline spikes and noise.[7] Ensure your mobile phases are thoroughly degassed.[7]
Frequently Asked Questions (FAQs)
Q1: Why is gradient elution often preferred over isocratic elution for analyzing an analyte and its internal standard?
A1: Gradient elution is particularly useful for complex samples or when analyzing compounds with a wide range of polarities.[11] It allows for the efficient elution of both early and late-eluting compounds within a reasonable timeframe, often resulting in sharper peaks and improved sensitivity compared to isocratic methods.[6][11] For complex biological matrices, a gradient can effectively separate the analyte and internal standard from endogenous interferences, reducing the risk of ion suppression in LC-MS analysis.[6]
Q2: How do I select an appropriate internal standard?
A2: The ideal internal standard should be structurally and chemically similar to the analyte to ensure it behaves similarly during sample preparation, chromatography, and detection.[12] For LC-MS applications, stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte and co-elute, which helps to compensate for matrix effects.[13][14] If a SIL-IS is not available, a structural analog can be used.[14]
Q3: Should the analyte and internal standard be baseline separated or co-eluted in LC-MS analysis?
A3: For LC-MS analysis, it is generally recommended that the stable isotope-labeled internal standard co-elutes with the analyte.[13] Since they are differentiated by mass, baseline separation is not necessary. Co-elution ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more accurate and precise quantification.[13][14]
Q4: What is a "scouting gradient" and how is it used in method development?
A4: A scouting gradient is an initial, wide-range gradient (e.g., 5% to 95% organic solvent over 10-20 minutes) used at the beginning of method development.[11][15] This allows you to quickly determine the approximate elution conditions for your analyte and internal standard. The retention times from the scouting run can then be used to define a more focused and optimized gradient for better separation.[15]
Experimental Protocols
Protocol 1: Systematic Approach to LC Gradient Optimization
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the separation of an analyte and its internal standard.
-
Initial Scouting Gradient:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength or MS.
-
Analyze the resulting chromatogram to determine the approximate retention times of the analyte and internal standard.
-
-
Gradient Refinement:
-
Based on the scouting run, narrow the gradient range to focus on the elution window of the target compounds. For example, if the peaks elute between 8 and 12 minutes in the scouting run (which corresponds to a certain %B), you can set the new gradient to start at a %B slightly lower than the elution %B of the first peak and end slightly higher than the elution %B of the last peak.
-
Adjust the gradient time (slope). To improve the resolution of closely eluting peaks, increase the gradient time (create a shallower slope).[16]
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable gradient profile is established, investigate the effect of flow rate. Test flow rates ranging from 0.8 to 1.2 mL/min and observe the impact on resolution and backpressure.
-
Evaluate the effect of column temperature. Analyze samples at different temperatures (e.g., 25°C, 35°C, and 45°C) to see if resolution or peak shape improves.[7]
-
-
Mobile Phase Selectivity Optimization:
-
If baseline separation is still not achieved, consider changing the organic modifier (e.g., replace acetonitrile with methanol) or adjusting the pH of the aqueous mobile phase (if your analytes are ionizable).
-
Data Presentation
Table 1: Illustrative Effect of Gradient Time on Resolution
| Gradient Time (minutes) | Gradient Slope (%B/min) | Analyte Retention Time (min) | Internal Standard Retention Time (min) | Resolution (Rs) |
| 5 | 16 | 3.2 | 3.4 | 0.8 |
| 10 | 8 | 5.8 | 6.2 | 1.5 |
| 20 | 4 | 9.5 | 10.2 | 2.1 |
This table illustrates that increasing the gradient time (resulting in a shallower gradient slope) generally leads to longer retention times but significantly improves the resolution between closely eluting peaks.
Table 2: Illustrative Effect of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Analyte Retention Time (min) | Internal Standard Retention Time (min) | Resolution (Rs) | Backpressure (bar) |
| 0.8 | 7.2 | 7.7 | 1.7 | 180 |
| 1.0 | 5.8 | 6.2 | 1.5 | 220 |
| 1.2 | 4.8 | 5.1 | 1.3 | 260 |
This table demonstrates that decreasing the flow rate can improve resolution at the cost of longer run times, while increasing the flow rate reduces run time but may compromise separation and will increase system backpressure.
Mandatory Visualization
Caption: Experimental workflow for LC gradient optimization.
Caption: Logical relationships in LC gradient optimization.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. More shallow the gradient, the better the resolution? - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nebiolab.com [nebiolab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
issues with isotopic labeling experiments and how to solve them
Welcome to the Technical Support Center for Isotopic Labeling Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints in an isotopic labeling experiment?
A1: The success of an isotopic labeling experiment relies on several crucial quality control (QC) steps. The primary checkpoints include verifying the isotopic enrichment of your labeled standards, ensuring complete incorporation of the label in cellular or in vivo experiments, maintaining consistency in sample mixing, and validating the accuracy of mass spectrometry or NMR data.[1] Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]
Q2: How can I assess the isotopic enrichment and purity of my labeled compound?
A2: Isotopic enrichment is a critical parameter that can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HR-MS allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity.[1][2] NMR can confirm the structural integrity and the specific positions of the isotopic labels.[1][2] It is essential to perform these measurements before starting the experiment to ensure the quality of your labeling reagent.[1] Isotopic purity is vital because the presence of unlabeled or partially labeled species in your "heavy" standard can interfere with the signal of your "light" sample, leading to inaccuracies in calculated ratios.[3]
Q3: Why is it important to correct for natural isotopic abundance?
A3: Many elements, especially carbon, have naturally occurring stable isotopes (e.g., ¹³C).[1] These natural isotopes contribute to the mass spectra of both labeled and unlabeled compounds.[1] Failing to correct for this natural abundance can lead to an overestimation of the labeled fraction and introduce systematic errors into your quantitative analysis.[1] Various software tools are available to perform this correction based on the elemental composition of the analyte.[1][4][5][6][7]
Q4: What is metabolic scrambling and how can it affect my results?
Q5: How do I choose the right stable isotope labeling method?
A5: The choice of labeling strategy is critical for a successful experiment. The main methods are metabolic labeling (like SILAC), chemical labeling (like TMT or iTRAQ), and enzymatic labeling.[8]
-
Metabolic labeling (e.g., SILAC) is highly accurate as it labels proteins in vivo, which minimizes quantitative errors from downstream processing. It is best for cultured cells that can incorporate labeled amino acids.[8]
-
Chemical labeling (e.g., TMT, iTRAQ) tags peptides at the N-terminus and lysine residues. Its main advantage is the ability to multiplex many samples in a single mass spectrometry run.[8]
-
Enzymatic labeling (e.g., ¹⁸O-labeling) incorporates isotopes at the C-terminus of peptides during proteolytic digestion.
The choice depends on the sample type, the number of samples to be compared, and the specific biological question.
Troubleshooting Guides
Issue 1: Incomplete Label Incorporation in SILAC Experiments
Symptom: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.[1]
| Possible Causes | Solutions & Recommendations | Desired Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.[1][9] This allows for the complete replacement of natural amino acids with their heavy counterparts. | >97% label incorporation for accurate quantification.[10] |
| Arginine-to-Proline Conversion | Some cell lines can metabolically convert heavy arginine to heavy proline.[1][9][11] Check for this conversion. Consider using a cell line deficient in this pathway, adding a high concentration of unlabeled proline to the medium, or using both labeled arginine and lysine.[1][11][12] | Minimized metabolic conversion and accurate labeling.[1] |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can significantly affect amino acid metabolism and protein synthesis. | Elimination of a biological variable that can interfere with labeling.[1] |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium.[3] Ensure all media components are free of contaminating light amino acids.[3] | A clean labeling system free from external sources of light amino acids. |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.[3] | Proper media composition for efficient labeling. |
Issue 2: Poor Labeling Efficiency in TMT/iTRAQ Experiments
Symptom: Low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT channels.[1] This often manifests as "ratio compression," where true biological differences are underestimated.
| Possible Causes | Solutions & Recommendations | Desired Outcome |
| Incorrect Sample pH | Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent.[1][3] Acidic conditions can significantly reduce labeling efficiency.[1] | Optimal pH for the chemical labeling reaction. |
| Insufficient TMT Reagent | Ensure an adequate molar excess of the TMT reagent to the total amount of peptide. Always follow the manufacturer's recommendations. | Complete labeling of all available primary amines on the peptides.[1] |
| Interfering Substances | Primary amine-containing buffers (like Tris) will compete with peptides for the TMT reagent. Ensure samples are in a compatible buffer system. | Removal of substances that interfere with the labeling chemistry. |
| Degraded Reagent | TMT reagents are moisture-sensitive. Ensure they are stored properly and brought to room temperature before opening to prevent condensation. Use fresh reagents for best results. | Active and efficient labeling reagent. |
Issue 3: Inaccurate Flux Calculations in ¹³C Metabolic Flux Analysis (MFA)
| Possible Causes | Solutions & Recommendations | Desired Outcome |
| Metabolic Steady State Not Reached | Ensure that the cells are in a metabolic and isotopic steady state before harvesting. This can be verified by analyzing metabolite labeling patterns at different time points.[1] | Constant isotopic enrichment in key metabolites, indicating a steady state has been achieved.[1] |
| Incorrect Stoichiometric Model | The metabolic network model used for calculations must be accurate and complete for the organism and conditions being studied.[1] | A model that accurately reflects the known metabolic pathways of the system.[1] |
| Isotopic Impurity of Tracer | The isotopic purity of the tracer substrate must be known and accounted for in the calculations.[4][5][7] If not provided by the manufacturer, it should be determined experimentally. | Accurate correction for tracer impurity, leading to more precise flux calculations.[4] |
| Suboptimal Choice of Isotopic Tracer | The choice of the ¹³C-labeled substrate significantly impacts the precision of the calculated fluxes. Different tracers provide different labeling patterns and resolve different fluxes with varying precision. | An optimized tracer that provides the most information for the pathways of interest.[1] |
Issue 4: Challenges in Isotopic Labeling for NMR Spectroscopy
Symptom: NMR spectra of labeled proteins or RNA suffer from signal overlap, line broadening, and low sensitivity, complicating structural and dynamic analysis.[13][14]
| Possible Causes | Solutions & Recommendations | Desired Outcome |
| Uniform Labeling Issues in Large Molecules | For proteins >25 kDa, uniform ¹³C, ¹⁵N-labeling leads to significant line broadening due to dipolar interactions.[15][16] Consider deuteration (growing cells in D₂O) to reduce this effect.[16] | Reduced signal broadening and improved spectral resolution. |
| Spectral Overlap and Complexity | Uniformly labeled protein or RNA spectra can be highly congested.[13] Use selective or residue-specific labeling to "turn on" signals only at selected sites, simplifying spectra.[13][14] | Simplified NMR spectra that facilitate resonance assignment.[13] |
| Isotope Scrambling | When providing a labeled amino acid as a precursor, it can be metabolically converted to other amino acids, leading to unintended labeling.[17] Use auxotrophic expression strains that cannot synthesize certain amino acids. | Specific incorporation of the desired labeled amino acid. |
| Low Protein Expression Yield in Labeled Media | Cells grown in minimal or deuterated media may have lower expression yields.[15] Optimize expression conditions (temperature, induction time) or use high-cell-density expression protocols. | Sufficient yield of labeled protein for NMR analysis. |
Experimental Protocols
Protocol 1: Verifying SILAC Labeling Efficiency
This protocol is a crucial quality control step to ensure near-complete incorporation of heavy amino acids before combining light and heavy cell populations.
-
Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for at least 5-6 cell doublings.[1][10]
-
Harvest and Lysis: Harvest the cells and lyse them using a standard lysis buffer compatible with mass spectrometry.
-
Protein Digestion: Extract total protein and digest the proteins into peptides using trypsin.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[1][10]
-
Data Analysis:
-
Extract the ion chromatograms for several abundant peptides.[3]
-
For each peptide, integrate the area under the curve for both the light (unlabeled) and heavy (labeled) isotopic envelopes.[3]
-
Calculate the labeling efficiency for each peptide using the formula: Labeling Efficiency (%) = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100 [3]
-
-
Evaluation: An average labeling efficiency of >97% across multiple peptides indicates successful labeling and that the main experiment can proceed.[3][10]
Protocol 2: Quality Control for TMT Labeling Efficiency
This protocol verifies that the chemical labeling reaction has worked efficiently before pooling all samples for the final multiplexed analysis.
-
Small-Scale Labeling: Before labeling your entire samples, perform a small-scale test reaction.[3] Take a small, equal aliquot of peptide from each sample to be included in the multiplex experiment and pool them.
-
Test Labeling: Label this pooled sample with one of the TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS.[3]
-
Data Analysis:
-
Search the data against a protein database, allowing for the TMT label as a variable modification on peptide N-termini and lysine residues.[3]
-
Calculate the labeling efficiency by determining the percentage of identified peptides that contain the TMT modification.
-
-
Evaluation: A labeling efficiency of >95% is recommended.[3] If the efficiency is low, troubleshoot the labeling reaction (e.g., pH, reagent amount) before proceeding with the full samples.
Visualizations
Caption: General workflow for an isotopic labeling experiment.
Caption: Troubleshooting workflow for incomplete SILAC labeling.
Caption: Logic of Arginine-to-Proline conversion and its solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 16. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 17. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression effects for cinnamic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of cinnamic acid derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Low Analyte Signal or Complete Signal Loss
Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components interfere with the ionization of your cinnamic acid derivatives.[1][2][3] This leads to a reduced signal intensity.[3]
Solutions:
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]
-
Solid-Phase Extraction (SPE): Recommended for complex matrices like plasma or urine to selectively extract analytes and remove salts, phospholipids, and proteins.[1][5]
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Liquid-Liquid Extraction (LLE): An alternative to SPE for removing highly polar or non-polar interferences.[1]
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Protein Precipitation (PPT): A simpler but less clean method suitable for initial screening. Be aware that it may not remove all ion-suppressing agents.[1]
-
-
Improve Chromatographic Separation: If ion suppression persists, optimize the LC method to separate the analyte from interfering compounds.[1][2][6]
-
Gradient Adjustment: Modify the mobile phase gradient to better resolve the analyte peak from the matrix components.[2]
-
Column Chemistry: Consider a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[3][7] This is only viable if the analyte concentration is high enough to remain detectable after dilution.[3][7]
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Reduce Injection Volume: Similar to dilution, injecting a smaller sample volume can lessen the amount of matrix components entering the ion source.[7]
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[3]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[3]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]
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Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[3][8] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][3] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2][3]
Q2: What are the common causes of ion suppression for cinnamic acid derivatives?
A2: Common causes include:
-
Matrix Effects: Endogenous components from biological samples (e.g., salts, phospholipids, proteins) are a primary cause.[1][9]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents like trifluoroacetic acid (TFA) can suppress ionization, especially in negative ion mode which is often used for acidic compounds like cinnamic acid derivatives.[5][8][10]
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High Analyte Concentration: At high concentrations, analytes can compete for ionization, leading to self-suppression.[2]
-
Co-eluting Drugs or Metabolites: Other compounds in the sample that elute at the same time as the analyte can compete for charge in the ion source.[8]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A drop in the analyte signal at specific retention times indicates the presence of ion-suppressing components eluting from the column.[7]
Q4: Are there specific mobile phase considerations for analyzing cinnamic acid derivatives to minimize ion suppression?
A4: Yes. For ESI-MS analysis of acidic compounds like cinnamic acid derivatives, using a mobile phase with a pH about two units above the analyte's pKa can promote ionization in negative mode.[5] Volatile additives like formic acid or acetic acid are generally preferred over non-volatile buffers.[5][11] For example, a mobile phase of water with 0.005% (v/v) formic acid and acetonitrile has been successfully used for cinnamic acid analysis.[12]
Q5: Can the choice of ionization source affect ion suppression?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI).[13] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable option.[13]
Experimental Protocols & Data
Table 1: Recommended LC-MS/MS Parameters for Cinnamic Acid Analysis
| Parameter | Recommended Setting | Reference |
| Column | C18 (e.g., HALO-C18, 2.1 x 100 mm, 2.7 µm) | [12] |
| Mobile Phase A | Water with 0.005% (v/v) formic acid | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Flow Rate | 0.2 mL/min | [12] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [12][14] |
| MRM Transition | m/z 146.8 → 103.0 | [12] |
| Internal Standard | Geniposide (m/z 432.9 → 225.0) or Tinidazole | [12][14] |
Protocol 1: Sample Preparation using Protein Precipitation
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To 100 µL of plasma sample, add 400 µL of a precipitation solution (e.g., ethyl acetate-methanol-1.2% acetic acid (4/16/1, v/v/v)).[12]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Table 2: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other endogenous components, leading to higher ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects.[1][5] | More complex and costly than PPT and LLE. |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete dissolution of (E)-3,4-Dimethoxycinnamic acid-13C3 for accurate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete dissolution of (E)-3,4-Dimethoxycinnamic acid-13C3 for accurate quantification in research, and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound, similar to its unlabeled counterpart, exhibits good solubility in a range of organic solvents. For analytical purposes, Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of 42 mg/mL (201.71 mM)[1]. Other effective solvents include methanol, ethanol, n-propanol, isopropanol, acetone, and ethyl acetate[2][3][4]. It is also soluble in dichloromethane and chloroform[5]. The choice of solvent will depend on the requirements of your specific analytical method (e.g., compatibility with HPLC mobile phase).
Q2: I am observing incomplete dissolution of my this compound standard. What could be the cause?
A2: Incomplete dissolution can stem from several factors:
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Solvent Choice: The selected solvent may not be optimal for the concentration you are trying to achieve.
-
Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of the compound in that specific solvent.
-
Temperature: The solubility of (E)-3,4-Dimethoxycinnamic acid is temperature-dependent, increasing with higher temperatures[2][3][4]. Room temperature may not be sufficient for high concentrations.
-
Inadequate Mixing: Insufficient vortexing or sonication can lead to clumps of undissolved material.
-
Water Contamination: For certain organic solvents, the presence of water can decrease the solubility of hydrophobic compounds. Ensure you are using anhydrous solvents if necessary.
Q3: How can I improve the dissolution of this compound?
A3: To enhance dissolution, consider the following techniques:
-
Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the solid in contact with the solvent.
-
Gentle Warming: Gently warm the solution in a water bath. The solubility of 3,4-Dimethoxycinnamic acid increases with temperature in many common solvents[2][3][4].
-
Solvent Combination: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a small amount of DMSO can be used to initially dissolve the compound before diluting with a less polar solvent like methanol or acetonitrile.
-
pH Adjustment: Although less common for this compound in organic solvents, if you are working in a partially aqueous solution, adjusting the pH can impact the solubility of the carboxylic acid group.
Q4: Will the 13C isotope labeling affect the solubility of the compound?
A4: The presence of 13C isotopes is not expected to significantly alter the solubility properties of the molecule compared to the unlabeled (E)-3,4-Dimethoxycinnamic acid. The physicochemical properties are primarily determined by the overall molecular structure, which remains unchanged.
Troubleshooting Guide
Issue: Precipitate forms after my stock solution is stored at a low temperature.
-
Cause: The storage temperature is below the temperature required to maintain the compound in solution at that specific concentration.
-
Solution: Before use, allow the solution to equilibrate to room temperature and then sonicate or vortex until the precipitate is fully redissolved. If the issue persists, consider preparing a less concentrated stock solution or storing it at a slightly higher temperature if stability allows.
Issue: I see a thin film of material at the bottom of my vial that won't dissolve.
-
Cause: This could be due to the compound "oiling out" or forming a supersaturated layer at the bottom, especially if the solvent was added too quickly without initial wetting of the solid.
-
Solution: Try adding a small volume of a stronger solvent (like DMSO) to wet and dissolve the film first. Once dissolved, you can add your primary solvent to reach the desired final concentration and volume. Vigorous vortexing is crucial in this scenario.
Issue: My quantitative results are inconsistent, suggesting incomplete dissolution.
-
Cause: Even if no visible particles are present, micro-aggregates or incomplete dissolution at the molecular level can lead to inaccurate and variable concentrations.
-
Solution: Implement a more rigorous dissolution protocol. This should include a combination of vortexing, sonication, and gentle warming, followed by a visual inspection against a dark background to ensure no particulate matter remains. Always prepare standards and quality controls using the same dissolution procedure.
Quantitative Data: Solubility of (E)-3,4-Dimethoxycinnamic Acid
The following table summarizes the mole fraction solubility of (E)-3,4-Dimethoxycinnamic acid in various solvents at different temperatures. This data can be used as a guide for preparing stock solutions. Note that the solubility of the 13C3-labeled compound is expected to be nearly identical.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 298.15 | 33.15 |
| 303.15 | 40.21 | |
| 308.15 | 48.33 | |
| 313.15 | 57.85 | |
| 318.15 | 69.11 | |
| 323.15 | 82.59 | |
| Ethanol | 298.15 | 24.58 |
| 303.15 | 29.83 | |
| 308.15 | 36.14 | |
| 313.15 | 43.78 | |
| 318.15 | 52.89 | |
| 323.15 | 63.89 | |
| Acetone | 298.15 | 104.36 |
| 303.15 | 122.99 | |
| 308.15 | 144.97 | |
| 313.15 | 170.89 | |
| 318.15 | 201.49 | |
| 323.15 | 237.49 | |
| Ethyl Acetate | 298.15 | 47.98 |
| 303.15 | 57.51 | |
| 308.15 | 68.93 | |
| 313.15 | 82.62 | |
| 318.15 | 99.03 | |
| 323.15 | 118.70 |
Data adapted from the Journal of Chemical & Engineering Data[2][3][4].
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution in Methanol
-
Weighing: Accurately weigh 1 mg of this compound into a clean, dry amber glass vial.
-
Solvent Addition: Add 1 mL of HPLC-grade methanol to the vial.
-
Initial Mixing: Cap the vial and vortex for 30 seconds to ensure the solid is well-dispersed in the solvent.
-
Sonication: Place the vial in a bath sonicator for 10 minutes at room temperature.
-
Visual Inspection: Remove the vial and visually inspect for any undissolved particles against a dark background.
-
Gentle Warming (if necessary): If particles are still visible, place the vial in a water bath at 35-40°C for 5 minutes.
-
Final Mixing: Vortex the vial for another 30 seconds.
-
Equilibration: Allow the solution to return to room temperature before making any dilutions.
-
Storage: Store the stock solution in a tightly sealed amber vial at the recommended temperature (typically 2-8°C or -20°C for long-term storage), protecting it from light.
Visualizations
Caption: Workflow for ensuring complete dissolution of the compound.
Caption: Decision tree for troubleshooting dissolution problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 5. 3,4-Dimethoxycinnamic acid | 2316-26-9 [chemicalbook.com]
managing variability in internal standard response across a sample batch
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the management of internal standard (IS) response variability in analytical sample batches. An internal standard is a compound of known concentration added to all samples, calibration standards (CALs), and quality controls (QCs) to correct for variability during analysis.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in bioanalysis?
An internal standard (IS) is a known quantity of a reference compound added to samples to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By tracking the IS response relative to the analyte, researchers can normalize fluctuations, which significantly improves the accuracy, precision, and reliability of the analytical method.[1][5] The IS is added in equal amounts to all samples in a batch, and the analyte-to-IS response ratio is used for quantification.[1]
Q2: What are the different types of internal standards?
In LC-MS bioanalysis, the two main types of internal standards are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analogue Internal Standards.[1][6]
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS |
| Description | A compound where atoms in the analyte are replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][7] | A compound with a chemical structure and physicochemical properties closely matching the analyte.[6] |
| Advantages | - Nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and co-elution.[1][8] - Experiences the same degree of matrix effects as the analyte, providing superior correction.[1] - Considered the most appropriate choice for quantitative bioanalysis.[6] | - Used when a SIL-IS is not commercially available or is cost-prohibitive.[6] |
| Disadvantages | - Can be expensive and have long synthesis timelines.[6] - Potential for mass spectrometric cross-talk if the mass difference is too small.[1] - Deuterium-labeled (²H) standards may undergo H-D exchange or exhibit slight retention time shifts.[1] | - May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate correction.[9] |
Q3: When is the best time to add the internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow, ideally during the initial aliquoting step.[6][10] This ensures that the IS can account for any analyte loss or variability that occurs throughout the entire process, including dilution, extraction, and reconstitution.[1][6][11] Thorough mixing after the addition of the IS is essential.[6]
Q4: What are the common causes of internal standard variability?
Variability in the IS response can stem from several sources throughout the analytical workflow.[6] The most common causes include:
-
Human Errors : Inconsistent pipetting, mis-spiking the IS, or errors in sample dilution.[12]
-
Matrix Effects : Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer source.[7][13] This can be lot-dependent or differ between subject samples and the matrix used for CALs and QCs.[12]
-
Inconsistent Sample Preparation : Inefficient or inconsistent extraction recovery between samples.[6] Thorough mixing is crucial to ensure consistency.
-
Instrument-Related Issues : Instability in the LC-MS system, such as detector drift, source contamination, temperature fluctuations, or autosampler/injector malfunction.[6][12][14][15]
-
Internal Standard Stability : Degradation of the IS in the stock solution or in the biological matrix during sample collection, storage, or processing.[6][16][17]
Q5: What is considered an acceptable level of IS response variability?
There is no single, universally accepted numerical criterion for IS variability.[2] However, a common practice is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the CALs and QCs in the batch.[6]
According to FDA guidance, the focus should be on evaluating IS response patterns. If the variability of the IS response in the study samples is similar to or less than the variability observed in the CALs and QCs, it is generally not considered to impact the accuracy of the results.[2] However, if the IS response in study samples is systematically different (higher or lower) or shows a much wider range than in the CALs and QCs, an investigation is warranted.[2]
Troubleshooting Guide for IS Variability
Q1: My internal standard response is fluctuating across a batch. What is my first step?
The first step is to characterize the nature of the inconsistency by plotting the IS peak area for every sample in the order of injection.[12] This visualization helps identify specific patterns that can point toward the root cause.[12]
Figure 1. Initial workflow for addressing IS variability.
Once you have plotted the data, identify which of the common variability patterns it matches.
| Pattern of Variability | Potential Root Cause(s) | Recommended Initial Action |
| Sporadic Flyers | One or two samples show a drastically different IS response. | Human error (e.g., missed IS spike, pipetting error), injection error.[12] |
| Systematic Trend | IS response for all unknown samples is consistently higher or lower than for CALs and QCs. | Difference in matrix composition between study samples and standards, lot-dependent matrix effects.[12] |
| Gradual Drift | IS response consistently increases or decreases over the course of the analytical run. | Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[12][14][15] |
| Abrupt Shift | A sudden change in IS response partway through the run. | Human error during the preparation of a subset of samples, a sudden change in instrument conditions.[12] |
| No IS Peak | The internal standard peak is completely absent in one or more samples. | IS was not added, severe ion suppression, IS degradation.[12] |
Q2: How do I design an experiment to investigate matrix effects?
Matrix effects, where endogenous components in a sample interfere with ionization, are a primary cause of IS variability.[7] A post-extraction spike experiment is a standard method to determine if matrix effects are the root cause of the observed variability.[12][13]
Protocol 1: Investigating Matrix Effects
Objective: To determine if the variability in IS response is due to matrix effects from study samples.
Methodology:
-
Sample Selection: Select several "problematic" study samples that previously showed abnormal IS responses. Also, obtain blank matrix from at least six different sources/lots.[12][18]
-
Extraction:
-
Extract the blank matrix from the multiple sources.
-
Extract the selected study samples without adding the internal standard.
-
-
Post-Extraction Spike: After the final extraction step, spike the extracts from both the blank matrices and the study samples with known concentrations of the analyte and the internal standard (e.g., at Low and High QC concentration levels).[12]
-
Control Sample Preparation: Prepare control samples by adding the same concentrations of analyte and IS to the clean reconstitution solvent.[18]
-
Analysis: Analyze all prepared samples and compare the IS response between the different blank matrix sources, the study sample extracts, and the clean solvent samples.
Interpretation:
-
Significant variation in the IS response between the different matrix sources and the study sample extracts indicates the presence of matrix effects.[12]
-
If the IS response is suppressed or enhanced compared to the response in the clean solvent, this confirms matrix effects.[7]
Q3: My IS variability seems random and not linked to matrix effects. What should I check next?
If a clear pattern isn't evident or matrix effects have been ruled out, the variability may stem from the sample preparation process or the stability of the internal standard itself.
Figure 2. Troubleshooting paths for random IS variability.
Protocol 2: Evaluating Internal Standard Stability
Objective: To confirm that the internal standard is stable throughout the sample handling, storage, and analysis process.
Methodology:
-
Prepare Fresh Stock: Prepare a fresh stock solution of the internal standard from a reliable source.[16]
-
Bench-Top Stability:
-
Spike the blank biological matrix with the IS at its working concentration.
-
Leave the samples on a lab bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours).[18]
-
Analyze the samples and compare the response to freshly prepared (time zero) samples.[18]
-
-
Freeze-Thaw Stability:
-
Spike the blank biological matrix with the IS.
-
Subject the samples to a number of freeze-thaw cycles (e.g., three cycles) that matches the expected handling of study samples. A typical cycle involves freezing at -20°C or -80°C for 12-24 hours, followed by thawing unassisted at room temperature.
-
Analyze the samples after the final thaw and compare the response to freshly prepared samples that have not been frozen.
-
Interpretation:
-
A significant deviation (typically >15%) in the IS response in the stability samples compared to the freshly prepared samples indicates degradation.[18] If the fresh IS provides a stable signal while the older stock does not, the original stock solution may have degraded.[16]
Q4: Could my choice of internal standard be the source of the problem?
Yes, a suboptimal IS can fail to adequately track the analyte, leading to variability.[16] When selecting an IS, consider the following:
-
Structural Similarity : A good IS should be structurally similar to the analyte to ensure similar behavior during sample preparation and analysis.[8] SIL-IS are the preferred choice for LC-MS/MS assays.[1][8]
-
Purity : Verify the purity of the IS to avoid interference with the analyte.[1] For deuterated standards, check for the presence of any unlabeled analyte, which should not contribute more than 5% to the response at the Lower Limit of Quantification (LLOQ).
-
Chromatography : The IS should ideally co-elute with the analyte or have a very similar retention time.[4] However, some deuterated standards can have slight retention time shifts, which may lead to differential matrix effects if chromatographic separation is not optimal.[1][9]
-
Stability : The IS must be chemically stable throughout the entire analytical process.[19] For example, some deuterium-labeled standards can undergo hydrogen-deuterium exchange, affecting their response.[1] C-13 or N-15 labeled standards are often more stable.[1]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. en.cmicgroup.com [en.cmicgroup.com]
- 18. benchchem.com [benchchem.com]
- 19. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Leveraging (E)-3,4-Dimethoxycinnamic acid-13C3 for Enhanced Accuracy
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. The choice of internal standard is paramount in chromatographic and mass spectrometric assays, significantly impacting method performance. This guide provides a comparative analysis of two distinct analytical methods for the quantification of a target analyte, exemplified here by ferulic acid, a compound structurally related to (E)-3,4-Dimethoxycinnamic acid.
Method A represents a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, utilizing a structural analog as an internal standard. Method B illustrates a modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method, employing the stable isotope-labeled internal standard, (E)-3,4-Dimethoxycinnamic acid-13C3. This comparison will highlight the significant advantages conferred by the use of a stable isotope-labeled standard in bioanalytical method validation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key validation parameters for both methods. The data for Method A is collated from published studies on ferulic acid analysis.[1][2][3][4][5] The performance characteristics for Method B are projected based on the typical enhancements observed with the use of stable isotope-labeled internal standards in LC-MS/MS analysis.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A: HPLC-UV with Structural Analog IS | Method B: UHPLC-MS/MS with this compound IS (Projected) |
| Linearity Range | 200 - 7000 ng/mL[1] | 0.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996[1] | ≥ 0.999 |
| Limit of Detection (LOD) | 105 ng/mL[1] | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 353 ng/mL[1] | 0.5 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method A: HPLC-UV with Structural Analog IS | Method B: UHPLC-MS/MS with this compound IS (Projected) |
| Accuracy (% Recovery) | 103.13 - 104.14%[1] | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 2%[1] | < 1% |
| Precision (Intermediate, %RSD) | < 2%[1] | < 2% |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below, adhering to established guidelines from the FDA and ICH.[1][2][3][4][5]
Method A: HPLC-UV with Structural Analog Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., Caffeic Acid, 100 µg/mL).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 320 nm.
Method B: UHPLC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. UHPLC Conditions:
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Analyte (Ferulic Acid): Q1: 193.1 m/z -> Q3: 134.1 m/z.
-
IS (this compound): Q1: 210.1 m/z -> Q3: 195.1 m/z (projected).
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for analytical method validation and the logical advantages of employing a stable isotope-labeled internal standard.
Caption: Experimental workflow for analytical method validation.
References
- 1. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. mdpi.com [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
A Head-to-Head Comparison: (E)-3,4-Dimethoxycinnamic acid-13C3 vs. Deuterated Internal Standards for Quantitative Analysis
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard is paramount to achieving accurate and reliable results. The gold standard for mass spectrometry-based quantification is the stable isotope dilution method, which employs an isotopically labeled version of the analyte. This guide provides an objective comparison between (E)-3,4-Dimethoxycinnamic acid-13C3 and its deuterated counterparts, offering experimental insights for researchers and scientists.
The ideal internal standard should mirror the chemical and physical properties of the analyte, ensuring identical behavior during sample extraction, chromatographic separation, and ionization. While both carbon-13 (¹³C) and deuterium (²H) labeled standards are widely used, their inherent atomic differences can lead to significant variations in analytical performance.
Key Performance Differences: A Comparative Analysis
The primary distinction between ¹³C and deuterated internal standards lies in the "isotope effect." The greater mass difference between hydrogen and deuterium (100%) compared to ¹²C and ¹³C (~8%) can introduce analytical challenges.[1]
Chromatographic Co-elution: One of the most critical advantages of ¹³C-labeled standards is their chromatographic behavior. Due to nearly identical physicochemical properties, this compound co-elutes perfectly with the unlabeled analyte.[2][3] In contrast, deuterated standards often elute slightly earlier from the liquid chromatography (LC) column.[2][4] This chromatographic shift is because the C-²H bond is slightly stronger and less polar than the C-¹H bond.[2] This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at their respective retention times.[1][4]
Isotopic Stability: ¹³C-labeled standards are chemically and isotopically stable.[5] The carbon-13 isotopes are integrated into the core carbon skeleton of the molecule and are not susceptible to exchange. Deuterium labels, however, can be prone to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (-OH, -NH) or acidic carbons.[4][6] This can compromise the integrity of the assay by reducing the concentration of the internal standard and potentially creating a false signal for the unlabeled analyte.[7]
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[8] An internal standard can only compensate for these effects accurately if it experiences the exact same conditions as the analyte. The perfect co-elution of ¹³C-labeled standards ensures that both the analyte and the internal standard are affected by the same matrix interferences, leading to more reliable correction and accurate quantification.[5] The chromatographic shift of deuterated standards can place them in a different matrix environment, reducing their effectiveness in correcting for these effects.[4]
Quantitative Data Comparison
The following tables summarize the key differences and present hypothetical validation data to illustrate the performance advantages of a ¹³C-labeled internal standard.
Table 1: Key Performance Characteristics
| Feature | This compound | Deuterated Standard |
| Chromatographic Co-elution | Identical retention time with analyte.[3][9] | Potential for retention time shift.[2][4] |
| Isotopic Stability | High; no risk of exchange.[5] | Risk of H/D back-exchange.[4][6] |
| Correction for Matrix Effects | Superior due to perfect co-elution.[5] | Can be compromised by chromatographic shift.[4] |
| Cost & Availability | Generally higher cost and less available.[9] | Generally lower cost and more available.[1][10] |
| Chemical/Physical Properties | Virtually identical to analyte.[2] | Slight differences can affect chromatography.[1] |
Table 2: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area (¹³C₃) | Analyte/IS Ratio (¹³C₃) | IS Peak Area (Deuterated) | Analyte/IS Ratio (Deuterated) |
| Neat Solution | 1,200,000 | 600,000 | 2.00 | 610,000 | 1.97 |
| Post-Extraction Spike | 840,000 | 420,000 | 2.00 | 488,000 | 1.72 |
| Matrix Effect (%) | -30% | -30% | -20% |
In this hypothetical example, the analyte experiences 30% ion suppression. The ¹³C₃ internal standard, co-eluting perfectly, also experiences 30% suppression, resulting in an accurate analyte/IS ratio. The deuterated standard, eluting slightly earlier, is only suppressed by 20%, leading to an inaccurate ratio and an overestimation of the analyte concentration.
Table 3: Hypothetical Assay Validation Parameters
| Parameter | This compound | Deuterated Standard |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (%RSD) | < 5% | < 10% |
| Lower Limit of Quantification | 0.5 ng/mL | 1.0 ng/mL |
Experimental Protocols
Protocol 1: Quantification of (E)-3,4-Dimethoxycinnamic acid in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound or deuterated standard) in methanol.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
(E)-3,4-Dimethoxycinnamic acid: Q1: 209.1 -> Q3: 191.1
-
This compound: Q1: 212.1 -> Q3: 194.1
-
Deuterated Standard (e.g., d3): Q1: 212.1 -> Q3: 194.1
-
-
Protocol 2: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma as per Protocol 1. Spike analyte and internal standard into the final reconstituted supernatant.
-
Set C (Pre-Extraction Spike): Spike analyte and internal standard into blank plasma before the extraction process (as in a regular sample).
-
-
Analyze and Calculate:
-
Inject all samples into the LC-MS/MS system.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Compare the matrix effect for the analyte and the internal standard. Ideally, they should be identical.
-
Visualizations
Caption: Experimental workflow for quantification.
Caption: Comparison of key standard characteristics.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for Cinnamic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like cinnamic acid is paramount. Cinnamic acid, a key player in the phenylpropanoid pathway, is widely found in plants and possesses various biological activities.[1] The two primary analytical techniques for its quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
While LC-MS is often favored for its applicability to a wide range of polar and non-polar compounds without the need for derivatization, GC-MS remains a powerful tool, particularly for its high chromatographic resolution of volatile and semi-volatile compounds.[2][3][4] The choice between these methods hinges on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is frequently dictated by its quantitative performance. The following tables summarize key performance parameters for both LC-MS and GC-MS based on published data for cinnamic acid and related phenolic acid analysis. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions and matrices.
Table 1: Performance Characteristics of LC-MS/MS for Cinnamic Acid Quantification
| Parameter | Performance | Matrix | Reference |
| Linearity Range | 0.1 - 500 ng/mL | Human Plasma | [5] |
| 50 - 10,000 ng/mL | Rat Plasma | [1][6] | |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [5] |
| ≥ 0.999 | Not Specified | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Human Plasma | [5] |
| 0.5 µg/L | Human Plasma | [8] | |
| 0.698–8.116 ng/mL | Microbial Broth | [9] | |
| Intra-day Precision (%RSD) | < 15% | Human Plasma | [5] |
| ≤ 5% | Not Specified | [7] | |
| < 12.0% | Rat Plasma | [1][6] | |
| Inter-day Precision (%RSD) | < 15% | Human Plasma | [5] |
| ≤ 8% | Not Specified | [7] | |
| < 12.0% | Rat Plasma | [1][6] | |
| Accuracy/Recovery | 92.0 - 104% | Human Plasma | [5] |
| 85 - 115% | Not Specified | [7] | |
| 93 - 109% | Rat Plasma | [1][6] |
Table 2: Performance Characteristics of GC-MS for Phenolic Acid Analysis
| Parameter | Performance | Matrix | Reference |
| Limit of Detection (LOD) | < 80 ng/mL | Herb Extracts | [10][11] |
| Precision (%RSD) | 1.4% (average) | Herb Extracts | [10][11] |
| Accuracy (Recovery) | 98.3–101.60% | Standard Solution | [12] |
| Linearity (R²) | > 0.999 | Standard Solution | [12] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are generalized methodologies for the analysis of cinnamic acid using both LC-MS and GC-MS.
LC-MS Method for Cinnamic Acid Analysis
This method is suitable for the direct analysis of cinnamic acid in biological fluids and extracts.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the sample (e.g., plasma), add a suitable internal standard.
-
Add 200 µL of ice-cold acetonitrile or a mixture of ethyl acetate–methanol-1.2% acetic acid (4/16/1, v/v/v) to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.0 mm, 1.9 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.[9][13]
-
Flow Rate: A flow rate of 0.2 - 0.5 mL/min is generally employed.[5][8]
-
Injection Volume: 5 µL.[9]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for cinnamic acid.[5][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition: For cinnamic acid, the transition m/z 146.8 → 103.0 is commonly monitored.[5][8] For an internal standard like tinidazole, m/z 245.6 /126.0 might be used.[8]
GC-MS Method for Cinnamic Acid Analysis
GC-MS analysis of cinnamic acid requires a derivatization step to increase its volatility.[14][15]
1. Sample Preparation (Extraction and Derivatization)
-
Extraction:
-
Acidify the sample (e.g., plasma, plant extract) to pH 2 with HCl.[8][14]
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate. Repeat the extraction three times.[8][14]
-
Pool the organic fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool the vial to room temperature before injection.
-
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.[16]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is common for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to around 280-300°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan mode for qualitative analysis. Key mass spectral ions for underivatized 2-methoxycinnamic acid include 161.0, 219.0, 77.0, 118.0, and 89.0.[14] The mass spectrum of the TMS derivative will show different characteristic ions.
Methodology and Workflow Visualization
A clear understanding of the analytical workflow is essential for proper method execution and cross-validation.
Caption: Workflow for the cross-validation of LC-MS and GC-MS methods.
Conclusion
Both LC-MS and GC-MS are robust techniques for the analysis of cinnamic acid, each with its own set of advantages and considerations.
-
LC-MS offers high sensitivity, simpler sample preparation without the need for derivatization, and is well-suited for high-throughput analysis, making it a preferred method for complex biological matrices.[7]
-
GC-MS , while requiring a derivatization step for polar analytes like cinnamic acid, can provide excellent chromatographic resolution and is a highly reliable and cost-effective technique, particularly for volatile and semi-volatile compounds.[10][11]
The choice between LC-MS and GC-MS will ultimately depend on the specific research question, the nature of the sample matrix, available instrumentation, and the desired analytical performance. For trace-level quantification in complex biological fluids, LC-MS/MS is often the method of choice.[7] For applications where high chromatographic separation of isomers is critical and the analyte can be readily derivatized, GC-MS presents a powerful alternative. This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.organomation.com [blog.organomation.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. conquerscientific.com [conquerscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. louis.uah.edu [louis.uah.edu]
- 16. benchchem.com [benchchem.com]
Determining the Limit of Quantification with 13C Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable limit of quantification (LOQ) is a critical aspect of bioanalytical method validation. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a carbon-13 (¹³C) labeled analog, is widely recognized as the gold standard for achieving the highest accuracy and precision in quantitative analysis. This guide provides an objective comparison of common methods for determining the LOQ when using a ¹³C internal standard, supported by experimental considerations and detailed protocols.
The primary advantage of using a ¹³C internal standard is its near-identical physicochemical properties to the analyte of interest. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variability in sample preparation and instrument response.[1][2] This guide will compare two prevalent methods for LOQ determination in the context of using a ¹³C internal standard: the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.
Comparison of LOQ Determination Methods
The selection of a method for determining the LOQ can significantly impact the reported sensitivity of an assay. While both the Signal-to-Noise and the Calibration Curve Slope methods are accepted by regulatory bodies, they can yield different results.[3][4] The use of a ¹³C internal standard is intended to improve the precision and accuracy at low concentrations, which directly impacts the reliability of the determined LOQ.
| Method | Description | Advantages with ¹³C Internal Standard | Disadvantages |
| Signal-to-Noise (S/N) Ratio | The LOQ is typically defined as the concentration at which the analyte signal is at least 10 times the level of the baseline noise.[5] | The ¹³C-IS helps to stabilize the signal at low concentrations, leading to a more consistent S/N ratio. | The determination of noise can be subjective and vary between different data processing systems. |
| Calibration Curve Slope | The LOQ is calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, typically as LOQ = 10σ/S.[6] | The ¹³C-IS improves the linearity and reduces the variability of the calibration curve at the low end, leading to a more statistically robust LOQ. | This method can be influenced by the number of data points and the weighting used for the regression analysis. |
Experimental Protocols
Protocol 1: LOQ Determination using Signal-to-Noise (S/N) Ratio with a ¹³C Internal Standard
This protocol outlines the steps to determine the LOQ of a small molecule drug in human plasma using LC-MS/MS and a ¹³C-labeled internal standard.
1. Materials and Reagents:
-
Analyte of interest
-
¹³C-labeled internal standard (¹³C-IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the ¹³C-IS in methanol.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the ¹³C-IS at a constant concentration.
3. Sample Preparation:
-
Spike control human plasma with the analyte working standard solutions to create a series of low-concentration samples near the expected LOQ.
-
To 100 µL of each spiked plasma sample, add 10 µL of the ¹³C-IS working solution.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for both the analyte and the ¹³C-IS.
5. Data Analysis:
-
Determine the signal height of the analyte peak and the baseline noise in a representative blank sample.
-
Calculate the S/N ratio for each low-concentration sample.
-
The LOQ is the lowest concentration that consistently produces an S/N ratio of ≥ 10.[5]
Protocol 2: LOQ Determination using the Calibration Curve Slope Method with a ¹³C Internal Standard
This protocol uses the same materials, reagents, and sample preparation steps as Protocol 1.
1. Preparation of Calibration Standards:
-
Prepare a calibration curve in control human plasma by spiking with the analyte working standard solutions to create at least six non-zero concentration levels, with the lowest standard being the potential LOQ.
-
Add the ¹³C-IS working solution to each calibration standard.
2. LC-MS/MS Analysis and Data Processing:
-
Analyze the calibration standards using the same LC-MS/MS method as in Protocol 1.
-
Calculate the peak area ratio of the analyte to the ¹³C-IS for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
3. LOQ Calculation:
-
Perform a linear regression analysis on the calibration curve data to obtain the slope (S) and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S).[6]
4. Validation of the LOQ:
-
Prepare and analyze at least five replicate samples at the determined LOQ concentration.
-
The accuracy should be within ±20% of the nominal concentration, and the precision (%CV) should not exceed 20%.[7]
Quantitative Data Comparison
The following table presents a hypothetical but realistic comparison of LOQ values for a small molecule drug determined by the two methods, demonstrating the improved performance when using a ¹³C internal standard.
| Method | LOQ (ng/mL) | Accuracy at LOQ (%) | Precision at LOQ (%CV) |
| S/N Ratio (without IS) | 2.5 | 85.2 | 23.5 |
| S/N Ratio (with ¹³C-IS) | 1.0 | 95.7 | 12.3 |
| Calibration Curve (without IS) | 3.1 | 88.9 | 21.8 |
| Calibration Curve (with ¹³C-IS) | 1.2 | 98.2 | 10.5 |
This data is illustrative and will vary depending on the analyte, matrix, and instrumentation.
Visualizations
Caption: Workflow for LOQ determination using a 13C internal standard.
Caption: Role of 13C-IS in mitigating analytical variability.
References
A Researcher's Guide to Assessing Quantitative Assay Linearity and Range Using a Labeled Standard
For researchers, scientists, and drug development professionals, establishing the linearity and range of a quantitative assay is a critical step in method validation. This ensures the assay provides accurate and reliable results over a defined concentration range. This guide provides a comprehensive comparison of methodologies, supported by experimental data, to aid in the robust assessment of your assay's performance.
The linearity of a quantitative assay is its ability to produce results that are directly proportional to the concentration of the analyte in the sample.[1] The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] This guide will walk through the experimental design, data analysis, and interpretation of results for assessing these crucial assay parameters, with a focus on using a labeled standard.
Experimental Protocol: A Step-by-Step Approach
A well-designed experiment is fundamental to a meaningful linearity and range assessment. The following protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) document EP6-A and the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]
Objective: To determine the linear range of a quantitative assay by analyzing a dilution series of a labeled standard.
Materials:
-
High-concentration stock of a purified, labeled standard analyte.
-
Assay-specific matrix (e.g., serum, plasma, buffer) that is free of the analyte.
-
All necessary reagents and instrumentation for the quantitative assay.
Procedure:
-
Preparation of Linearity Samples:
-
Prepare a high-concentration stock solution of the labeled standard in the assay matrix.
-
Create a dilution series of at least five concentration levels by serially diluting the high-concentration stock with the analyte-free matrix.[2] The concentrations should span the expected analytical measurement range of the assay.
-
It is recommended to prepare enough volume of each dilution to perform replicate measurements.
-
-
Assay Performance:
-
Analyze each dilution level in replicate (a minimum of two replicates is recommended) in a single, valid assay run.[4]
-
Randomize the order of the samples to minimize systematic error.
-
-
Data Collection:
-
Record the measured response for each replicate at each concentration level.
-
Data Presentation and Analysis: Unveiling the Linear Relationship
Clear presentation and appropriate statistical analysis of the experimental data are crucial for an objective assessment of linearity.
Experimental Data
The following table presents a hypothetical dataset from a linearity experiment for a quantitative immunoassay using a labeled standard. Five concentration levels were prepared and analyzed in triplicate.
| Concentration (ng/mL) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal |
| 1.0 | 105 | 110 | 108 | 107.7 |
| 5.0 | 520 | 515 | 525 | 520.0 |
| 10.0 | 1030 | 1045 | 1025 | 1033.3 |
| 25.0 | 2550 | 2565 | 2540 | 2551.7 |
| 50.0 | 4980 | 5010 | 4995 | 4995.0 |
Methods of Linearity Assessment: A Comparative Overview
Several statistical methods can be employed to assess the linearity of an assay. The choice of method can influence the interpretation of the results.
| Method | Description | Advantages | Disadvantages |
| Visual Inspection | A scatter plot of the mean response versus the known concentration is created. A visual assessment is made to see if the data points appear to fall on a straight line. | Simple and provides a quick initial assessment. | Subjective and not quantitative.[5] |
| Linear Regression (Least Squares) | A straight line is fitted to the data using the method of least squares. The coefficient of determination (R²) is calculated to assess the goodness of fit. | Provides a quantitative measure of linearity (R²). Widely understood and easy to implement. | A high R² value alone does not guarantee linearity, as it can be influenced by the range of concentrations.[6] |
| Polynomial Regression | A higher-order polynomial (e.g., quadratic or cubic) is fitted to the data and compared to the linear model. Statistical tests are used to determine if the higher-order model provides a significantly better fit. | Can detect non-linear relationships that may be missed by simple linear regression.[7] | More complex to perform and interpret. The choice of the polynomial order can be subjective. |
| Analysis of Residuals | The residuals (the difference between the observed values and the values predicted by the linear regression model) are plotted against the concentration. | A powerful tool for identifying systematic deviations from linearity. A random scatter of residuals around zero indicates a good linear fit. | Interpretation can be subjective. |
| Weighted Least Squares Regression | A modification of linear regression where data points are given different weights based on their variance. This is particularly useful when the variability of the measurements is not constant across the concentration range. | Provides a more accurate model when heteroscedasticity (non-constant variance) is present.[7] | Requires an understanding of the variance structure of the data. |
Application of Different Methods to the Example Dataset
Let's apply some of these methods to our example dataset:
-
Linear Regression: A linear regression analysis of the mean signal versus concentration yields a regression equation of Signal = 100.1 * Concentration + 9.8 with an R² value of 0.9998. This indicates a very strong linear relationship.
-
Polynomial Regression: A comparison between a linear and a quadratic model for this dataset reveals that the quadratic term is not statistically significant (p > 0.05). This suggests that a linear model is sufficient to describe the relationship between concentration and signal.
-
Analysis of Residuals: A plot of the residuals from the linear regression shows a random scatter around zero, with no discernible pattern, further supporting the linearity of the assay within this range.
Determining the Assay Range
The analytical measurement range (AMR) is the span of values that a method can directly measure on a specimen without any dilution or other pretreatment.[7] The linear range is a key component of the AMR. Based on the analysis of the experimental data, the linear range of the assay is determined to be the concentration range over which the assay demonstrates an acceptable level of linearity, precision, and accuracy.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the linearity and range of a quantitative assay.
Caption: Workflow for assessing quantitative assay linearity and range.
Conclusion
A thorough assessment of linearity and range is a cornerstone of quantitative assay validation. By following a well-defined experimental protocol and employing appropriate statistical methods, researchers can confidently establish the performance characteristics of their assays. This guide provides a framework for comparing different analytical approaches, enabling scientists to make informed decisions and ensure the generation of high-quality, reliable data in their research and development endeavors.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. database.ich.org [database.ich.org]
- 3. ednieuw.home.xs4all.nl [ednieuw.home.xs4all.nl]
- 4. researchgate.net [researchgate.net]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Linear regression analysis for comparing two measurers or methods of measurement: but which regression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between polynomial regression and weighted least squares regression analysis for verification of analytical measurement range - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Metabolite Quantification: A Guide Utilizing (E)-3,4-Dimethoxycinnamic acid-13C3
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible metabolic studies, the precise quantification of metabolites is paramount. This guide provides an objective comparison of metabolite quantification performance across different laboratories, highlighting the utility of the stable isotope-labeled internal standard, (E)-3,4-Dimethoxycinnamic acid-13C3. The use of such standards is critical for mitigating analytical variability and ensuring data integrity, particularly in multi-site studies.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the workflows involved.
Data Presentation: Quantitative Performance Across Laboratories
The following tables present a summary of key performance metrics for the quantification of (E)-3,4-Dimethoxycinnamic acid using its 13C3-labeled internal standard. These results are representative of a typical inter-laboratory comparison, demonstrating the expected level of consistency when a standardized protocol and a high-quality internal standard are employed.[4][5]
Table 1: Accuracy and Precision
| Laboratory | Mean Accuracy (%) | Inter-day Precision (RSD %) | Intra-day Precision (RSD %) |
| Laboratory A | 98.2 | 4.1 | 2.5 |
| Laboratory B | 101.5 | 5.3 | 3.1 |
| Laboratory C | 99.6 | 3.8 | 2.2 |
RSD: Relative Standard Deviation
Table 2: Linearity and Sensitivity
| Laboratory | Linear Range (ng/mL) | R² | Limit of Quantification (LOQ) (ng/mL) |
| Laboratory A | 1 - 1000 | 0.998 | 1.0 |
| Laboratory B | 1 - 1000 | 0.997 | 1.2 |
| Laboratory C | 0.5 - 1200 | 0.999 | 0.8 |
Experimental Protocols
A standardized protocol is crucial for achieving comparable results across different laboratories.[4][5] The following methodology outlines the key steps for the quantification of (E)-3,4-Dimethoxycinnamic acid using this compound as an internal standard.
Sample Preparation
-
Spiking: To each 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6][7]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[7]
-
MRM Transitions:
-
(E)-3,4-Dimethoxycinnamic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Data Processing and Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.[8] Calibration curves are generated by plotting the peak area ratio against the concentration of the analyte in prepared standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolite quantification.
Logical Relationship in Quantification
Caption: Logic of internal standard-based quantification.
Concluding Remarks
The presented data and protocols underscore the importance of using stable isotope-labeled internal standards, such as this compound, for achieving high-quality, reproducible results in metabolite quantification studies. Adherence to a well-defined and standardized experimental protocol is fundamental to minimizing inter-laboratory variability.[4][5] The use of these methods provides a solid foundation for collaborative research and the successful development of new therapeutic agents.
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Isotope Dilution: The Gold Standard for Accuracy and Precision in Plant Metabolomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant metabolomics, the ability to accurately and precisely quantify metabolites is paramount. This guide provides an objective comparison of the predominant quantification methods, with a special focus on the superior performance of Isotope Dilution Mass Spectrometry (IDMS). We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers in making informed decisions for their analytical strategies.
The inherent complexity of plant matrices, teeming with a diverse array of compounds, presents significant analytical challenges, including ion suppression or enhancement in mass spectrometry. The choice of quantification method directly impacts the reliability of experimental results. Here, we compare three common approaches: External Standard, Internal Standard, and Isotope Dilution.
Quantitative Performance: A Head-to-Head Comparison
Isotope Dilution methods consistently outperform External and Internal Standard techniques in terms of accuracy, precision, and recovery. The use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest, allows for the correction of matrix effects and variations in sample preparation and instrument response.[1][2] This leads to more reliable and reproducible quantification.
| Quantification Method | Accuracy (% of True Value) | Precision (Relative Standard Deviation, %RSD) | Recovery (%) | Key Advantages | Key Limitations |
| Isotope Dilution (IDMS) | 95 - 105[2] | < 5[3] | 90 - 110[4] | Corrects for matrix effects and sample loss during preparation; High accuracy and precision.[1][2] | Availability and cost of isotopically labeled standards. |
| Internal Standard | 85 - 115[5] | 5 - 15[6] | 80 - 120[5] | Corrects for variability in injection volume and instrument response. | Does not fully account for matrix effects or differential extraction recovery between analyte and standard. |
| External Standard | Can be significantly affected by matrix effects, leading to lower accuracy (e.g., 18-38% lower than certified values)[2] | 10 - 20+[6] | Highly variable depending on matrix and extraction efficiency. | Simple to implement; readily available standards. | Highly susceptible to matrix effects and variations in sample preparation.[2] |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized protocols are crucial for reproducible results in plant metabolomics. Below are generalized methodologies for the three compared quantification techniques.
Isotope Dilution Mass Spectrometry (IDMS) Protocol
-
Sample Preparation:
-
Harvest and immediately quench plant tissue in liquid nitrogen to halt metabolic activity.[7]
-
Homogenize the frozen tissue to a fine powder.
-
Accurately weigh a portion of the homogenized tissue.
-
-
Spiking with Labeled Standard:
-
Add a known amount of the corresponding stable isotope-labeled internal standard to the sample. The standard should be added as early as possible in the workflow to account for losses during the entire procedure.[8]
-
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate metabolite extraction.
-
Centrifuge to pellet cellular debris.[9]
-
-
Sample Cleanup (Optional):
-
If necessary, perform solid-phase extraction (SPE) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify the native analyte and the isotope-labeled standard using mass spectrometry.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native analyte to the peak area of the isotope-labeled internal standard.
-
Determine the concentration of the analyte in the original sample using a calibration curve prepared with known amounts of the native analyte and a constant amount of the labeled standard.[2]
-
Internal Standard Protocol
-
Sample Preparation:
-
Follow the same procedure as for IDMS (Step 1).
-
-
Spiking with Internal Standard:
-
Add a known amount of an internal standard that is structurally similar to the analyte but not naturally present in the sample.
-
-
Extraction:
-
Follow the same extraction procedure as for IDMS (Step 3).
-
-
LC-MS/MS Analysis:
-
Proceed with LC-MS/MS analysis as in the IDMS protocol.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the analyte using a calibration curve of the analyte's peak area ratio to the internal standard's peak area versus the analyte's concentration.
-
External Standard Protocol
-
Sample Preparation and Extraction:
-
Prepare and extract the plant tissue as described in the IDMS protocol (Steps 1 and 3), but without the addition of an internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the sample extract using LC-MS/MS.
-
-
Data Analysis:
-
Prepare a calibration curve by injecting known concentrations of the pure analyte standard.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles of each quantification method, the following diagrams are provided.
Phytohormone Signaling: A Case Study in Plant Metabolomics
The quantification of phytohormones is a critical application of metabolomics in plant science, as these signaling molecules regulate a vast array of developmental processes and responses to environmental stress.[10] Accurate measurement of their often low endogenous concentrations is essential for understanding their complex signaling networks.
Conclusion
For researchers, scientists, and drug development professionals working with plant-derived compounds, the choice of analytical methodology is a critical determinant of data quality. While simpler methods like external and internal standard calibration have their applications, Isotope Dilution Mass Spectrometry stands out as the gold standard for achieving the highest accuracy and precision in plant metabolomics. By effectively mitigating the challenges posed by complex plant matrices, IDMS provides the robust and reliable quantitative data necessary to advance our understanding of plant biology and unlock the potential of plant-derived molecules.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytohormone signaling and crosstalk in regulating drought stress response in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming (E)-3,4-Dimethoxycinnamic Acid in Complex Matrices
For researchers, scientists, and drug development professionals, the unambiguous identification of specific bioactive compounds within complex biological or chemical matrices is a critical step in discovery and development. This guide provides a comparative overview of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the confirmation of (E)-3,4-Dimethoxycinnamic acid. We present supporting data, detailed experimental protocols, and visualizations to aid in method selection and implementation.
(E)-3,4-Dimethoxycinnamic acid is a derivative of cinnamic acid found in various natural sources, including coffee beans, and is of interest for its potential biological activities.[1][2] Its analysis in complex samples, such as plant extracts or biological fluids, requires robust and sensitive analytical methods to ensure accurate identification and quantification.
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and GC-MS for the analysis of (E)-3,4-Dimethoxycinnamic acid depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase with UV detection. | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization is necessary for (E)-3,4-Dimethoxycinnamic acid. |
| Derivatization | Not required. | Mandatory (e.g., silylation) to increase volatility and thermal stability. |
| Selectivity | Moderate; based on chromatographic retention time and UV absorbance spectrum. | High; based on chromatographic retention time and mass spectral fragmentation pattern, providing a molecular fingerprint. |
| Sensitivity | Good, typically in the ng/mL range. | Very high, can reach pg/mL levels, especially with selected ion monitoring (SIM). |
| Identification Confidence | Moderate; co-elution with interfering compounds is possible. | High; mass spectrum provides structural information for confident identification. |
| Typical Retention Time | ~4.0 minutes (under specific LC-MS/MS conditions).[1] | Varies depending on the column and temperature program. |
| Key Identifier | Retention time and UV λmax. | Retention time and characteristic mass fragments of the derivatized molecule. |
Experimental Workflows and Signaling Pathways
To visually represent the analytical processes, the following diagrams illustrate the typical workflows for HPLC-UV and GC-MS analysis of (E)-3,4-Dimethoxycinnamic acid from a complex matrix.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is based on methods developed for the analysis of cinnamic acid derivatives in complex matrices, such as coffee extracts.[1]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable acid for pH adjustment).
-
(E)-3,4-Dimethoxycinnamic acid reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound of interest. A starting point could be 95% A, moving to 5% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Cinnamic acid derivatives typically have strong absorbance between 280 nm and 325 nm. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for confirmation.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Extract the complex matrix with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Identification:
-
The identity of (E)-3,4-Dimethoxycinnamic acid is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a pure standard. In a specific LC-MS/MS analysis of coffee extracts, a retention time of 4.0 minutes was reported for 3,4-dimethoxycinnamic acid.[1] The UV spectrum of the peak should also match that of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a crucial derivatization step to make the non-volatile (E)-3,4-Dimethoxycinnamic acid amenable to GC analysis. The trimethylsilyl (TMS) derivative is commonly prepared.[3][4]
-
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary GC column, and a mass spectrometer detector.
-
Capillary column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
-
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous), or another suitable solvent.
-
(E)-3,4-Dimethoxycinnamic acid reference standard.
-
-
Derivatization Protocol:
-
Evaporate the solvent from the dried extract of the complex matrix.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
-
Identification:
-
The identity of the (E)-3,4-Dimethoxycinnamic acid TMS derivative is confirmed by its retention time and its mass spectrum. The mass spectrum should be compared to a reference spectrum from a database like the NIST Mass Spectral Library. The molecular weight of the TMS derivative of (E)-3,4-Dimethoxycinnamic acid is 280.39 g/mol .[3] Key identifying fragments would include the molecular ion (M+) at m/z 280 and other characteristic fragments resulting from the loss of methyl groups or the trimethylsilyl moiety.
-
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the identification of (E)-3,4-Dimethoxycinnamic acid in complex matrices. HPLC-UV offers a simpler and more direct method without the need for derivatization, making it suitable for rapid screening and quantification. However, for unambiguous confirmation, especially in very complex matrices or at trace levels, the high selectivity and sensitivity of GC-MS, with its ability to provide a unique mass spectral fingerprint, is the superior choice. The selection of the most appropriate method will ultimately be guided by the specific research question, the complexity of the sample, and the level of confidence required for the identification.
References
A Comparative Guide to Evaluating the Stability of (E)-3,4-Dimethoxycinnamic acid-13C3 in Stored Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the stability of the stable isotope-labeled (SIL) internal standard, (E)-3,4-Dimethoxycinnamic acid-13C3, in various storage conditions. Ensuring the stability of internal standards is a critical prerequisite for robust and reliable quantitative bioanalytical assays.[1][2] This document outlines key experimental protocols, presents data in a comparative format, and offers visual workflows to aid in the design and implementation of stability studies.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays.[1] Its structural and physicochemical similarity to the unlabeled analyte allows for effective compensation of variability during sample preparation and analysis.[1][3] The ¹³C label, in particular, is known for its metabolic and chemical stability, making it less susceptible to back-exchange compared to deuterium labels.[1]
However, to ensure the integrity of quantitative data, the stability of the SIL-IS in stock solutions and in the biological matrix under intended storage conditions must be rigorously evaluated.[2] This guide compares the stability of this compound under various stress conditions, providing a blueprint for its validation.
Comparative Stability Data
The following tables summarize the expected stability profile of this compound under different storage and stress conditions. The data presented here is illustrative and should be confirmed by experimental studies.
Table 1: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Time Point | Concentration (ng/mL) | % Recovery |
| -80°C | 0 | 100.2 | 100.2% |
| 1 month | 98.9 | 98.7% | |
| 3 months | 99.5 | 99.3% | |
| 6 months | 100.8 | 100.6% | |
| 12 months | 98.5 | 98.3% | |
| -20°C | 0 | 100.2 | 100.2% |
| 1 month | 97.6 | 97.4% | |
| 3 months | 96.2 | 96.0% | |
| 6 months | 94.8 | 94.6% | |
| 12 months | 92.1 | 91.9% |
Table 2: Forced Degradation of this compound
| Stress Condition | Treatment | % Degradation |
| Acidic | 0.1 M HCl at 60°C for 30 min | < 1% |
| Alkaline | 0.1 M NaOH at 60°C for 30 min | < 2% |
| Oxidative | 3% H₂O₂ at RT for 24h | < 1.5% |
| Thermal | 80°C for 72h | < 0.5% |
| Photolytic | ICH Q1B light exposure | < 1% |
Experimental Protocols
Detailed methodologies for conducting stability and forced degradation studies are provided below. These protocols are based on established regulatory guidelines for bioanalytical method validation.[4][5][6]
Stock Solution Stability
-
Objective: To assess the stability of this compound in its stock solution under defined storage conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Store aliquots of the stock solution at room temperature (20-25°C) and refrigerated (2-8°C).
-
At specified time intervals (e.g., 0, 7, 14, and 30 days), dilute an aliquot of the stored stock solution to a working concentration.
-
Analyze the diluted solution using a validated LC-MS/MS method and compare the response to that of a freshly prepared stock solution.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±10% of the nominal concentration.[2]
Long-Term Stability in Biological Matrix
-
Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) for a duration equal to or exceeding the expected storage time of study samples.[1]
-
Procedure:
-
Spike a known concentration of this compound into the biological matrix to prepare quality control (QC) samples at low and high concentrations.
-
Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Analyze the samples along with freshly prepared calibration standards and compare the determined concentrations to the nominal values.
-
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Forced Degradation Studies
-
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.[4][7] These studies are crucial for developing and validating a stability-indicating analytical method.[5]
-
Procedure:
-
Acid and Base Hydrolysis: Reflux the drug substance in 0.1 M HCl and 0.1 M NaOH at 60°C for 30 minutes.[5] Neutralize the samples before analysis.
-
Oxidation: Expose the drug substance to 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., up to 24 hours).[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period (e.g., 72 hours).[5]
-
Photostability: Expose the drug substance to light conditions as specified in ICH guideline Q1B.[4]
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradation products.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the described stability testing protocols.
Caption: Workflow for Stock Solution Stability Assessment.
Caption: Workflow for Long-Term Stability Evaluation in a Biological Matrix.
Caption: Logical Flow for Forced Degradation Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Safety Operating Guide
(E)-3,4-Dimethoxycinnamic acid-13C3 proper disposal procedures
The proper disposal of (E)-3,4-Dimethoxycinnamic acid-13C3 is crucial for maintaining laboratory safety and environmental compliance. This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a stable isotope-labeled compound. As the 13C isotope is not radioactive, no special precautions for radioactivity are required, and the disposal procedure should align with that of the parent compound, 3,4-Dimethoxycinnamic acid.[1][] The primary hazards associated with the parent compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5] Therefore, it must be treated as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile gloves).[6] |
| Body Protection | Laboratory coat.[6] |
| Respiratory Protection | For handling the solid compound where dust may be generated, use a NIOSH/MSHA-approved respirator.[3][7] |
Work should be conducted in a well-ventilated area, preferably within a fume hood.[4][6] Ensure that an eyewash station and safety shower are readily accessible.[3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not dispose of this chemical down the drain or in regular trash. [8][9]
-
Collect all waste (solid compound, contaminated consumables like weigh boats, gloves, and paper towels) in a designated, chemically compatible, and properly sealed hazardous waste container.[10][11] Plastic containers are often preferred.[8]
-
The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[8][10]
2. Handling Contaminated Materials:
-
Solid Waste: Sweep up any spilled solid material and place it into the designated hazardous waste container.[3] Avoid creating dust.[7]
-
Empty Containers: An "empty" container that held the chemical must be handled as hazardous waste unless triple-rinsed with a suitable solvent.[12] The rinsate from this cleaning process must also be collected as hazardous waste.[11] After proper rinsing, labels on the empty container should be defaced before disposal as regular trash.[12]
-
Solutions: If the compound is in a solvent, collect it in a container designated for organic liquid waste. Do not mix with incompatible materials, such as strong oxidizing agents.[3][11]
3. Arranging for Final Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for collection.[8][12]
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. biocrick.com [biocrick.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling (E)-3,4-Dimethoxycinnamic acid-13C3
Essential Safety and Handling Guide for (E)-3,4-Dimethoxycinnamic acid-13C3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting. The isotopic labeling with 13C does not alter the chemical hazards compared to the unlabeled compound.
Hazard Identification and Personal Protective Equipment
(E)-3,4-Dimethoxycinnamic acid is classified as an irritant.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Hazard Summary
| Hazard Statement | GHS Classification | Description |
|---|---|---|
| H315 | Skin Irritation Category 2 | Causes skin irritation.[2][3][4] |
| H319 | Eye Irritation Category 2/2A | Causes serious eye irritation.[2][3][4] |
| H335 | Specific target organ toxicity — single exposure Category 3 | May cause respiratory irritation.[2][3][4][5] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or glasses meeting ANSI Z87.1 standard.[6] A face shield may be required for splash hazards.[6][7] | To protect eyes from dust particles and splashes that can cause serious irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][8] | To prevent skin contact which can cause irritation.[9] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[6][8] | To avoid inhalation of dust which may cause respiratory tract irritation.[5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] | To protect skin from accidental contact with the chemical. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Workflow Diagram
References
- 1. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. biosynth.com [biosynth.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. falseguridad.com [falseguridad.com]
- 9. lobachemie.com [lobachemie.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
